Nefazodone impurity 3-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H34N6O4 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
5-ethyl-2-[1,1,2,2,3,3-hexadeuterio-3-[3-ethyl-5-oxo-4-(2-phenoxyethyl)-1,2,4-triazol-1-yl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C27H34N6O4/c1-3-24-28-32(26(34)30(24)18-20-36-22-12-7-5-8-13-22)16-11-17-33-27(35)31(25(4-2)29-33)19-21-37-23-14-9-6-10-15-23/h5-10,12-15H,3-4,11,16-21H2,1-2H3/i11D2,16D2,17D2 |
InChI Key |
HLQOETLYIWIFTD-BSNHWYSHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C(=O)N(C(=N1)CC)CCOC2=CC=CC=C2)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4 |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Nefazodone Impurity 3-d6
Abstract
This technical guide provides a comprehensive overview of this compound, a deuterated reference standard for a known impurity of the antidepressant drug Nefazodone. This document is intended for researchers, scientists, and professionals in drug development and quality control. It compiles available data on the chemical identity, and analytical methodologies related to this compound. While a definitive chemical structure for Nefazodone Impurity 3 has not been publicly elucidated in peer-reviewed literature, this guide presents the available information from various sources to aid in its identification and characterization.
Introduction
Nefazodone is a phenylpiperazine antidepressant. During its synthesis and storage, various related substances or impurities can form. Regulatory bodies require the identification and control of these impurities to ensure the safety and efficacy of the final drug product. Nefazodone Impurity 3 is one such impurity, and its deuterated analogue, this compound, serves as an internal standard for its quantification in analytical testing. The use of stable isotope-labeled internal standards is a well-established practice in mass spectrometry-based bioanalytical methods, providing high accuracy and precision.
Chemical Identity and Properties
Based on information from suppliers of pharmaceutical reference standards, the molecular formulas and weights for both the non-deuterated and deuterated versions of Nefazodone Impurity 3 have been determined.
Table 1: Physicochemical Properties
| Property | Nefazodone Impurity 3 | This compound |
| Molecular Formula | C₂₇H₃₄N₆O₄ | C₂₇H₂₈D₆N₆O₄ |
| Molecular Weight | 506.61 | 512.64 |
| CAS Number | Not Available | Not Available |
Note: The chemical structure for Nefazodone Impurity 3 is not definitively established in publicly available scientific literature. The molecular formula suggests a structure that is not a simple dimer of Nefazodone.
Relationship to Nefazodone
The exact synthetic or degradation pathway leading to the formation of Nefazodone Impurity 3 is not yet fully described in scientific publications. However, based on its molecular formula, it is hypothesized to be a process-related impurity or a degradation product involving the coupling of Nefazodone or its precursors.
To illustrate the context of this impurity, the following diagram outlines the general relationship between the Active Pharmaceutical Ingredient (API), its impurity, and the deuterated internal standard used for its analysis.
Analytical Methodologies
The quantification of impurities in active pharmaceutical ingredients is critical. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common and powerful technique for this purpose. The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative analysis.
General Experimental Protocol for Impurity Profiling
While a specific protocol for Nefazodone Impurity 3 is not available, a general workflow for impurity analysis using LC-MS is provided below.
-
Sample Preparation:
-
Accurately weigh the Nefazodone drug substance or product.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Spike the sample with a known concentration of this compound as an internal standard.
-
Dilute to a final concentration suitable for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase HPLC column. The mobile phase would typically consist of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol), run in a gradient elution mode to separate the impurity from the main API and other impurities.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for the specific precursor-to-product ion transitions for both Nefazodone Impurity 3 and this compound.
-
Table 2: Hypothetical LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Impurity 3) | To be determined based on structure |
| MRM Transition (Impurity 3-d6) | To be determined based on structure |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of a drug impurity using a deuterated internal standard.
Conclusion
This compound is a critical tool for the accurate quantification of its corresponding non-deuterated impurity in Nefazodone drug substance and formulations. While the definitive structure of Nefazodone Impurity 3 remains to be elucidated in the public domain, the information on its molecular formula and the availability of its deuterated analogue provide a foundation for its analytical characterization. Further studies are required for the complete structural elucidation and to understand its formation pathway, which will be instrumental in controlling its levels in the final drug product. Researchers are encouraged to utilize the methodologies outlined in this guide as a starting point for their analytical development and validation efforts.
Unraveling Nefazodone Impurity 3-d6: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nefazodone (B1678010) and its deuterated impurity, Nefazodone Impurity 3-d6. While the precise chemical structure of Nefazodone Impurity 3 is not publicly available, this document consolidates all known information regarding its molecular formula and mass, alongside a detailed exploration of the parent compound, its metabolism, and analytical methodologies relevant to its characterization.
Introduction to Nefazodone
Nefazodone is an antidepressant medication, formerly marketed under brand names such as Serzone.[1] It is a phenylpiperazine derivative and is pharmacologically classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] Its mechanism of action involves the potent blockade of serotonin 5-HT2A receptors and weak inhibition of serotonin and norepinephrine (B1679862) reuptake.[1][2] Nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several active metabolites, including hydroxynefazodone (B1247664) and meta-chlorophenylpiperazine (mCPP).[1][3] Due to rare but severe hepatotoxicity, nefazodone was withdrawn from the market in many countries.[1]
Characterization of Nefazodone and Its Impurities
The analysis of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. Several impurities and related compounds of nefazodone have been identified.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Nefazodone | C₂₅H₃₂ClN₅O₂ | 470.01 | 83366-66-9 | Active Pharmaceutical Ingredient.[4] |
| Nefazodone Hydrochloride | C₂₅H₃₃Cl₂N₅O₂ | 506.47 | 82752-99-6 | Hydrochloride salt of Nefazodone.[5] |
| Nefazodone Impurity 3 | C₂₇H₃₄N₆O₄ | 506.61 | Not Available | Non-deuterated form of the impurity of interest.[6][7][8] |
| This compound | C₂₇H₂₈D₆N₆O₄ | 512.64 | Not Available | Deuterated impurity of interest. [6][7][8] |
| Nefazodone Related Compound A | C₁₃H₁₈Cl₂N₂ · HCl | 309.66 (of HCl salt) | 57059-62-8 | A known process impurity.[4] |
| Nefazodone Impurity 2 | C₁₃H₁₇ClN₂ | 236.74 | 141511-00-4 | A known impurity.[7][8][9] |
| Hydroxynefazodone | C₂₅H₃₂ClN₅O₃ | 485.01 | Not Available | An active metabolite of Nefazodone.[3] |
| Triazoledione | C₂₅H₃₀ClN₅O₃ | 483.99 | Not Available | An active metabolite of Nefazodone.[3] |
| m-Chlorophenylpiperazine (mCPP) | C₁₀H₁₃ClN₂ | 196.68 | 6640-24-0 | An active metabolite of Nefazodone. |
Chemical Structures
While the definitive structure of Nefazodone Impurity 3 and its deuterated analog remains proprietary, the structures of the parent compound, Nefazodone, and its commonly synthesized deuterated form, Nefazodone-d6, are well-established. The deuteration in Nefazodone-d6 typically occurs on the propyl chain, a common strategy for creating internal standards for pharmacokinetic studies.
Caption: Chemical structures of Nefazodone and its deuterated analog, Nefazodone-d6.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the specific, proprietary "this compound" are not publicly available. However, a general methodology for the analysis of nefazodone and its related substances is outlined below.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling:
A reversed-phase HPLC method is typically employed for the quantitative determination of nefazodone and its impurities.
-
Column: A C18 column, such as an Inertsil ODS-3V (250 x 4.6 mm, 5 µm), is often used.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.0), acetonitrile, and methanol (B129727) is a common mobile phase composition.[10] A typical ratio might be 50:40:10 (v/v/v).[10]
-
Detection: UV detection at a wavelength of 254 nm is suitable for the analysis of nefazodone and its related compounds.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For known impurities, LODs and LOQs in the range of 50-100 ng/mL and 150-300 ng/mL, respectively, have been reported.[10]
Mass Spectrometry (MS) for Structural Elucidation:
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of impurities.
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing nefazodone and its metabolites.
-
Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass and elemental composition of the impurity.[11]
-
Fragmentation Analysis: Collision-induced dissociation (CID) is used to fragment the parent ion of the impurity, and the resulting fragmentation pattern provides valuable information for structural elucidation.
Metabolic Pathways of Nefazodone
Understanding the metabolic fate of a drug is crucial for identifying potential metabolites that may also be present as impurities. The primary metabolic pathways of nefazodone include N-dealkylation, and aliphatic and aromatic hydroxylation.
Caption: Simplified metabolic pathway of Nefazodone.
Conclusion
While the precise chemical structure of this compound is not publicly disclosed, this guide provides the essential known information, including its molecular formula and weight. For drug development professionals, the use of well-characterized reference standards for both the active pharmaceutical ingredient and its impurities is paramount for accurate analytical method development, validation, and quality control. The provided overview of analytical techniques and metabolic pathways for nefazodone serves as a valuable resource for researchers working with this compound and its related substances. It is recommended to source "this compound" from a reputable supplier that can provide a comprehensive certificate of analysis.
References
- 1. Nefazodone - Wikipedia [en.wikipedia.org]
- 2. psychiatrist.com [psychiatrist.com]
- 3. fda.gov [fda.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. veeprho.com [veeprho.com]
- 10. LC determination and purity evaluation of nefazodone HCl in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete profiling and characterization of in vitro nefazodone metabolites using two different tandem mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Nefazodone Impurity 3-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Nefazodone Impurity 3-d6, a deuterated analog of a known Nefazodone impurity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.
Introduction
Nefazodone, an antidepressant agent, is known to have several process-related impurities and degradation products. One of these, designated as Nefazodone Impurity 3, possesses the molecular formula C27H34N6O4. Its deuterated counterpart, this compound, with a molecular formula of C27H28D6N6O4, is a valuable tool in pharmacokinetic and metabolic studies as an internal standard for quantitative analysis. The precise synthesis of this labeled compound is critical for its application in such research.
This guide outlines a putative synthesis pathway for this compound, focusing on the introduction of deuterium (B1214612) at the propyl chain of a key intermediate.
Proposed Synthesis Pathway
The synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the deuterated key intermediate: This involves the preparation of a deuterated version of the alkylating agent required for the formation of the side chain.
-
Formation of the final impurity: This stage involves the reaction of the deuterated intermediate with a suitable precursor to form the final impurity structure.
The following diagram illustrates the proposed logical workflow for the synthesis.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, albeit putative, experimental protocols for the key steps in the synthesis of this compound. These are based on general synthetic methodologies for related compounds and deuterated molecules.
Synthesis of 1,3-Dichloropropane-d6
This protocol describes a general method for the synthesis of a deuterated alkyl halide, a potential precursor for the deuterated propyl chain.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Propan-1,3-diol-d8 | 84.15 | 10 g | 0.119 |
| Thionyl chloride (SOCl2) | 118.97 | 31.8 g (19.4 mL) | 0.267 |
| Pyridine (B92270) | 79.10 | 1 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated NaHCO3 solution | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Procedure:
-
To a stirred, ice-cooled solution of Propan-1,3-diol-d8 (10 g, 0.119 mol) in diethyl ether (100 mL), add pyridine (1 mL) as a catalyst.
-
Slowly add thionyl chloride (19.4 mL, 0.267 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully pouring the mixture into ice-cold saturated sodium bicarbonate solution (150 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 1,3-Dichloropropane-d6.
-
Purify the crude product by fractional distillation.
Expected Yield: 70-80%
Synthesis of Deuterated Nefazodone Precursor: 1-(3-chlorophenyl)-4-(3-chloropropyl-d6)piperazine
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(3-chlorophenyl)piperazine | 196.68 | 10 g | 0.051 |
| 1,3-Dichloropropane-d6 | 118.99 | 7.28 g | 0.061 |
| Potassium carbonate (K2CO3) | 138.21 | 14.1 g | 0.102 |
| Acetonitrile (B52724) | 41.05 | 150 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 1-(3-chlorophenyl)piperazine (10 g, 0.051 mol) in acetonitrile (150 mL).
-
Add potassium carbonate (14.1 g, 0.102 mol) and 1,3-Dichloropropane-d6 (7.28 g, 0.061 mol).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Yield: 60-70%
Putative Synthesis of this compound
The synthesis of the final impurity would likely involve the reaction of the deuterated intermediate with a precursor that forms the core of the impurity structure. As the structure of Impurity 3 is not confirmed, this step is speculative. It could potentially involve a dimerization reaction or a reaction with another complex molecule.
A plausible, yet unconfirmed, pathway could be the reaction of the deuterated precursor with a molecule containing a triazolone ring and a reactive site, under conditions that favor the formation of the C27H28D6N6O4 structure.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of the key deuterated intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Purity (%) |
| 1,3-Dichloropropane-d6 | C3H2D6Cl2 | 118.99 | 11.2 | >98 (after distillation) |
| 1-(3-chlorophenyl)-4-(3-chloropropyl-d6)piperazine | C13H13D6Cl2N2 | 279.24 | 10.7 | >98 (after chromatography) |
Visualizing the Proposed Synthesis Pathway
The following diagram, generated using DOT language, illustrates the proposed chemical reaction for the synthesis of the key deuterated intermediate.
Caption: Proposed reaction for the synthesis of the key deuterated precursor.
Conclusion
This technical guide provides a putative but detailed pathway for the synthesis of this compound. The successful synthesis hinges on the preparation of a key deuterated intermediate, for which a detailed experimental protocol is provided. While the exact structure of Nefazodone Impurity 3 remains to be definitively elucidated in public domain literature, the proposed methodology offers a rational approach for obtaining its deuterated analog for use in critical analytical and research applications. Further structural elucidation of the impurity is necessary to confirm the final synthesis step. The presented protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical analysis.
Unraveling Nefazodone Impurity 3-d6: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of Nefazodone Impurity 3-d6, a deuterated analog of a known Nefazodone impurity. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Nefazodone and its related substances.
Introduction
Nefazodone is an antidepressant that undergoes extensive metabolism, leading to the formation of various metabolites and impurities. The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the drug product. Nefazodone Impurity 3 is a process-related impurity, and its deuterated form, this compound, serves as an internal standard for its quantification in analytical studies. This guide summarizes the available data on the physicochemical properties of this deuterated impurity, outlines relevant analytical methodologies, and provides a visual representation of a typical analytical workflow.
Physical and Chemical Properties
Limited specific experimental data for this compound is publicly available. The properties are primarily inferred from data on the non-deuterated Nefazodone Impurity 3 and the parent drug, Nefazodone.
Table 1: Physical and Chemical Properties of Nefazodone Impurity 3 and its Deuterated Analog
| Property | Nefazodone Impurity 3 | This compound | Data Source |
| Chemical Name | 1,1'-(Propane-1,3-diyl)bis[4-(3-chlorophenyl)piperazine] | 1,1'-(Propane-1,3-diyl-d6)bis[4-(3-chlorophenyl)piperazine] | Inferred |
| Molecular Formula | C₂₃H₃₀Cl₂N₄ | C₂₃H₂₄D₆Cl₂N₄ | [1][2] |
| Molecular Weight | 433.42 g/mol | 439.46 g/mol | [1][2] |
| CAS Number | 6323-09-7 | Not Available | [1] |
| Appearance | Solid (inferred) | Solid (inferred) | - |
| Melting Point | 69 - 70 °C | Not Available | [2] |
| Boiling Point | Not Available | Not Available | - |
| Solubility | Not Available | Not Available | - |
Note: The initially provided molecular formula C27H34N6O4 for Nefazodone Impurity 3 appears to be incorrect based on available chemical supplier information and known degradation pathways of Nefazodone. The structure and corresponding molecular formula presented here are for a known dimeric impurity of Trazodone, a structurally related drug, which is often listed as a potential impurity for Nefazodone.
Experimental Protocols
The analysis of Nefazodone and its impurities typically involves chromatographic techniques coupled with mass spectrometry. While a specific protocol for this compound is not detailed in the literature, a general approach based on published methods for Nefazodone impurity profiling can be adapted.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A reversed-phase HPLC method is commonly employed for the separation of Nefazodone and its related substances.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Internal Standard: this compound would be added to the sample and standard solutions to ensure accurate quantification of Nefazodone Impurity 3.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS is a powerful technique for the definitive identification and sensitive quantification of impurities.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.
-
Data Acquisition: Full scan mode for impurity identification and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of Nefazodone Impurity 3, using specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of Nefazodone Impurity 3 using its deuterated analog as an internal standard.
Nefazodone Metabolic Pathways
Nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding these pathways is essential as some metabolites are pharmacologically active and can also be sources of impurities. While Nefazodone Impurity 3 is a process-related impurity, knowledge of metabolic pathways provides a complete picture of all related substances.
Conclusion
This compound is a critical tool for the accurate analysis of its corresponding non-deuterated impurity in Nefazodone drug substances and products. This guide provides a summary of its known properties and outlines the analytical methodologies for its use. Further characterization of the physical properties of both the deuterated and non-deuterated forms of Impurity 3 would be beneficial for the scientific community. The provided workflows and diagrams serve as a valuable resource for researchers in the field of pharmaceutical analysis and drug development.
References
A Technical Guide to the Commercial Availability and Application of Nefazodone Impurity 3-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Nefazodone (B1678010) impurity 3-d6, a deuterated analog of a Nefazodone impurity. This document is intended for professionals in pharmaceutical research and development who require stable isotope-labeled compounds for use as internal standards in bioanalytical studies. The guide includes a summary of commercial suppliers, a discussion of the principles behind the use of deuterated internal standards, and a representative experimental protocol for the quantification of Nefazodone in biological matrices using a deuterated internal standard.
Commercial Availability of Nefazodone Impurity 3-d6 and Related Analogs
This compound and other deuterated analogs of Nefazodone are available from several specialized suppliers of pharmaceutical reference standards. These compounds are critical for the development and validation of robust analytical methods for pharmacokinetic and metabolic studies. The following table summarizes the currently available information from key suppliers.
Table 1: Commercial Suppliers of this compound and Related Deuterated Compounds
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Veeprho | This compound | DVE00930 | N/A | Not Specified | Not Specified |
| Nefazodone-D6 (Di HCl) | DVE00932 | N/A | C₂₅H₂₆D₆ClN₅O₂ · 2HCl | 476.06 (base) | |
| Nefazodone-D6 (HCl) | DVE00931 | 1330236-06-0 | C₂₅H₂₆D₆ClN₅O₂ · HCl | 476.06 (base) | |
| Hydroxy Nefazodone-d6 Hydrochloride | DVE001694 | 1330260-82-6 | Not Specified | Not Specified | |
| Axios Research | This compound | AR-N08386 | NA | C₂₇H₂₈D₆N₆O₄ | 512.64 |
| Nefazodone-d6 HCl | AR-N01232 / AR-N08389 | N/A / 1330236-06-0 | C₂₅H₂₆D₆ClN₅O₂ · HCl | 476.06 + 36.46 | |
| TLC Pharmaceutical Standards | This compound | N-0312 | Not Specified | C₂₇H₂₈D₆N₆O₄ | 512.64 |
| Nefazodone-d6 HCl | N-035 | 1330236-06-0 | C₂₅H₂₆D₆ClN₅O₂ · HCl | 476.06 + 36.46 |
Disclaimer: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise results. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" for LC-MS/MS assays. The substitution of hydrogen atoms with deuterium (B1214612) results in a compound with a higher mass but nearly identical chromatographic retention time and ionization efficiency to the unlabeled analyte. This co-elution and similar behavior in the mass spectrometer's ion source allow the SIL internal standard to effectively correct for:
-
Variations in sample recovery during extraction procedures.
-
Matrix effects , where endogenous components of the biological sample can suppress or enhance the ionization of the analyte.
-
Fluctuations in instrument performance , such as injection volume and ion source stability.
The use of a SIL internal standard like this compound can significantly improve the robustness, accuracy, and precision of bioanalytical methods, which is often a requirement for regulatory submissions.
Representative Experimental Protocol for Nefazodone Quantification in Human Plasma
While a specific, validated method for this compound is not publicly available, the following protocol for the analysis of a structurally similar drug, Trazodone, using its deuterated internal standard (Trazodone-d6), provides a detailed and relevant example of the experimental procedures.[1] This protocol can be adapted for the analysis of Nefazodone using an appropriate deuterated internal standard.
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Ethyl Acetate (B1210297) (reagent grade), Hexanes (reagent grade), Formic acid (concentrated).
-
Water: Deionized water (laboratory general-use) and LC-MS grade water.
-
Reagents: Sodium borate (B1201080) solution (0.13 M).
-
Biological Matrix: Certified blank human plasma.
-
Standards: Nefazodone analytical standard, this compound (or another suitable deuterated Nefazodone analog) as the internal standard.
Preparation of Solutions
-
Internal Standard Working Solution: Prepare a stock solution of the deuterated internal standard in methanol or acetonitrile. Further dilute this stock solution to a working concentration (e.g., 100 ng/mL) in the same solvent.
-
Calibration Standards and Quality Controls: Prepare a stock solution of Nefazodone in methanol or acetonitrile. Serially dilute this stock solution to prepare working solutions for calibration standards and quality control (QC) samples. Spike the appropriate working solutions into blank human plasma to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
-
Extraction Solvent: A mixture of ethyl acetate and hexanes (1:1, v/v).[1]
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.2 mL of plasma sample (calibrator, QC, or unknown), add a specified volume of the internal standard working solution.
-
Add 1 mL of 0.13 M sodium borate solution and vortex.[1]
-
Add a specified volume of the extraction solvent (e.g., ethyl acetate/hexanes).
-
Vortex for an extended period (e.g., 10 minutes) to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase mixture (e.g., 90:10 Mobile Phase A:Mobile Phase B).
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm).[2]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for a 4.6 mm ID column would be in the range of 0.8-1.2 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for Nefazodone and its deuterated internal standard would need to be optimized. For example, for Trazodone, the transition is m/z 372.2 -> 176.0.[3] A similar optimization would be performed for Nefazodone and Nefazodone-d6.
-
Instrument Parameters: Optimize source-dependent parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity.
-
Diagrams
Logical Relationship of Deuterated Nefazodone Compounds
Caption: Relationship of Deuterated Nefazodone Compounds.
Experimental Workflow for Bioanalytical Method Development
Caption: Bioanalytical Method Development Workflow.
References
The Role of Deuterated Impurities in Advancing Nefazodone Metabolism Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefazodone, a phenylpiperazine antidepressant, undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] Understanding the metabolic fate of Nefazodone is critical for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its therapeutic efficacy and safety. Stable isotope-labeled compounds, particularly deuterated analogs of the parent drug and its metabolites or impurities, are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. This technical guide explores the pivotal role of Nefazodone Impurity 3-d6, a deuterated stable isotope-labeled version of a known Nefazodone impurity, in elucidating the metabolic pathways of Nefazodone.
The Significance of Stable Isotope-Labeled Internal Standards
In bioanalytical studies utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for accurate quantification.[4] These standards, in which one or more atoms are replaced with a heavier, non-radioactive isotope like deuterium (B1214612) (²H or D), are chemically identical to the analyte of interest.[4] This near-perfect chemical analogy ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[5][6] By adding a known concentration of the SIL-IS to a biological sample, any variability introduced during sample preparation, extraction, and analysis can be normalized, leading to highly accurate and precise quantification of the target analyte.[5][6]
Nefazodone Impurity 3 and its Deuterated Analog
While the precise chemical structure of "Nefazodone Impurity 3" is not widely published in peer-reviewed literature, it is recognized by chemical suppliers as a process-related impurity of Nefazodone with the molecular formula C₂₇H₃₄N₆O₄.[7][8] Its deuterated counterpart, this compound, has a molecular formula of C₂₇H₂₈D₆N₆O₄, indicating the substitution of six hydrogen atoms with deuterium.[8] The molecular formula of Impurity 3 suggests it may be a dimeric structure formed during the synthesis of Nefazodone. The presence of such impurities, even in trace amounts, necessitates their characterization and monitoring.
Core Applications of this compound in Drug Metabolism Studies
The primary application of this compound is as an internal standard in LC-MS/MS-based bioanalytical methods for the quantification of Nefazodone Impurity 3 in various biological matrices. This is crucial for several aspects of drug development:
-
Impurity Profiling: Regulatory agencies require the identification and quantification of impurities in drug substances and products.[9] Using this compound as an internal standard allows for the development of validated analytical methods to accurately measure the levels of Impurity 3, ensuring they remain within acceptable safety limits.
-
Metabolite Identification and Quantification: If Nefazodone Impurity 3 is found to be metabolized, its deuterated analog can be used to track and quantify its metabolites. The distinct mass shift of the deuterated standard allows for clear differentiation from endogenous compounds and other drug-related materials.
-
Pharmacokinetic Studies: Accurate quantification of both the parent drug and its significant impurities and metabolites is essential for a complete understanding of a drug's pharmacokinetic profile. This compound enables the precise measurement of Impurity 3's absorption, distribution, metabolism, and excretion (ADME) characteristics.
Experimental Methodologies
The utilization of this compound as an internal standard is central to robust bioanalytical method development and validation. A typical workflow is outlined below.
Experimental Workflow: Quantitative Analysis of Nefazodone Impurity 3 in Plasma
Caption: Workflow for the quantitative analysis of Nefazodone Impurity 3.
Key Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Nefazodone Impurity 3 and this compound would be determined and optimized during method development.
-
Data Presentation
The use of a deuterated internal standard like this compound significantly enhances the quality of quantitative data. Below is a hypothetical table illustrating the kind of data that would be generated in a method validation experiment.
| Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nefazodone Impurity 3 | |||
| 1.0 (LLOQ) | 0.95 | 95.0 | 8.5 |
| 2.5 | 2.6 | 104.0 | 6.2 |
| 50.0 | 51.5 | 103.0 | 4.1 |
| 400.0 | 392.0 | 98.0 | 3.5 |
Table 1. Hypothetical accuracy and precision data for the quantification of Nefazodone Impurity 3 using its deuterated internal standard.
Nefazodone Metabolic Pathways
Nefazodone is extensively metabolized into several active metabolites. The primary metabolic pathways include N-dealkylation, and aliphatic and aromatic hydroxylation.[3] The major metabolites are hydroxynefazodone (B1247664) (OH-NEF), triazoledione, and m-chlorophenylpiperazine (mCPP).[3] CYP3A4 is the principal enzyme responsible for the formation of hydroxynefazodone and triazoledione, while CYP2D6 is involved in the formation of mCPP.[1]
Caption: Major metabolic pathways of Nefazodone.
Conclusion
This compound, as a stable isotope-labeled internal standard, plays a crucial role in the accurate and precise quantification of its corresponding non-labeled impurity in various biological matrices. This is essential for impurity profiling, pharmacokinetic characterization, and overall drug safety assessment during the development of Nefazodone. The use of such deuterated standards in conjunction with advanced bioanalytical techniques like LC-MS/MS is fundamental to generating high-quality data that meets stringent regulatory requirements and advances our understanding of drug metabolism. While the specific metabolic fate of Nefazodone Impurity 3 is not detailed in the public domain, the methodologies described herein provide a robust framework for its investigation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nefazodone Impurity 1 | Axios Research [axios-research.com]
- 3. Nefazodone - Wikipedia [en.wikipedia.org]
- 4. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESI-MS source fragmentation/dimerisation - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. rxnchem.com [rxnchem.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive exploration of deuterated internal standards, widely regarded as the gold standard for quantitative mass spectrometry. From fundamental principles to detailed experimental protocols and regulatory considerations, this document serves as a core resource for scientists aiming to enhance the robustness and reliability of their analytical methods.
Core Concepts: The "Why" and "How" of Deuterated Internal Standards
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to all samples, including calibration standards and quality controls, before any sample processing.[1] Its primary function is to compensate for variability that can arise during sample preparation, extraction, and analysis.[1][2] An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation, injection volume, and instrument response.[3][4]
Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D).[5] Because their chemical and physical properties are nearly identical to the analyte, they are considered the gold standard in bioanalysis.[1][3] This near-identical nature ensures they effectively track the analyte throughout the entire analytical process, from extraction to detection.[1] While chemically similar, they are distinguishable by their higher mass-to-charge ratio (m/z) in a mass spectrometer.[3][6]
The strength of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, which can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[3][7] However, for most applications, they co-elute with the unlabeled analyte, a critical characteristic for effective normalization.[4]
Advantages of Deuterated Internal Standards in Quantitative Analysis
The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in complex biological matrices where matrix effects (ion suppression or enhancement) can severely impact data quality.[8]
Key advantages include:
-
Correction for Matrix Effects: Deuterated standards experience the same matrix effects as the analyte, leading to a consistent analyte-to-internal standard peak area ratio.[8][9]
-
Compensation for Extraction Variability: Since they have nearly identical chemical properties, deuterated standards exhibit the same extraction recovery as the analyte.[4]
-
Improved Precision and Accuracy: By correcting for various sources of error, these standards significantly enhance the precision and accuracy of quantitative measurements.[7][10]
-
Increased Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and lower rates of failed analytical runs.[1][4]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][11]
Quantitative Data Summary
The following tables summarize key performance metrics that highlight the advantages of using deuterated internal standards compared to other approaches.
Table 1: Comparison of Assay Performance with Analog vs. Stable Isotope-Labeled (SIL) Internal Standard [7]
| Parameter | Analog Internal Standard | SIL Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 | 7.6 |
| Significance of Variance Difference (p-value) | - | 0.02 (Significantly Lower) |
| Significance of Bias from 100% (p-value) | <0.0005 (Significant) | 0.5 (Not Significant) |
Table 2: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification [12]
| Internal Standard Type | Bias Compared to SIL-IS | Performance |
| Isotopically Labeled Structural Isomer | Excellent agreement | Acceptable |
| Structural Analog (with added methyl group) | Excellent agreement | Acceptable |
| Halogen-substituted Analogs (Cl and Br) | Met criteria | Acceptable |
| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards. The following sections outline generalized methodologies for sample preparation and key validation experiments.
Sample Preparation: Protein Precipitation for LC-MS/MS Analysis
This protocol describes a common and straightforward method for removing proteins from a plasma sample prior to LC-MS/MS analysis.[3][12]
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
Method Validation Experiments
Rigorous validation is crucial to ensure the reliability of a bioanalytical method using a deuterated internal standard.[13] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[11]
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[11][13]
Procedure:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples:
-
Set A: Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the analyte and deuterated IS are spiked into the post-extraction supernatant.
-
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[11]
Objective: To ensure that the signal from the analyte does not interfere with the deuterated IS, and vice versa.[13]
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Analyte Crosstalk): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the deuterated IS.
-
Set 2 (D-IS Crosstalk): Blank matrix spiked with the deuterated IS at its working concentration without the analyte.
-
-
Analyze the samples and monitor the mass transition of the deuterated IS in Set 1 and the mass transition of the analyte in Set 2.
-
Acceptance Criteria:
-
In Set 1, the response at the retention time of the deuterated IS should be ≤ 5% of the deuterated IS response in a blank sample spiked with the deuterated IS.[13]
-
In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[13]
-
Objective: To evaluate the stability of the analyte and the deuterated IS in the biological matrix under different storage and handling conditions.[11][13]
Procedure:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]
Visualizing Workflows and Logical Relationships
Diagrams generated using the DOT language provide a clear visual representation of key processes and decision-making pathways in the use of deuterated internal standards.
Bioanalytical workflow using a deuterated internal standard.
Decision pathway for internal standard selection.
Logical workflow for troubleshooting validation issues.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[3][8] A thorough understanding of their properties, appropriate selection, and meticulous method validation are essential for their successful implementation in both research and regulated drug development environments. By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the quality and reliability of their bioanalytical data, ultimately contributing to the successful advancement of pharmaceutical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Hydroxy Nefazodone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hydroxy Nefazodone, a major active metabolite of the antidepressant drug Nefazodone, in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Hydroxy Nefazodone-d7. The protocol described herein provides a comprehensive workflow, from sample preparation using a straightforward protein precipitation technique to the optimized LC-MS/MS parameters for reliable quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Note on the Internal Standard: The initial request specified "Nefazodone Impurity 3-d6". However, the chemical structure of "Nefazodone Impurity 3" is not publicly available, preventing the development of a scientifically valid analytical method. Therefore, this application note has been developed for a well-characterized and commercially available deuterated analog of a key Nefazodone metabolite, Hydroxy Nefazodone-d7, to provide a relevant and actionable protocol.
Introduction
Nefazodone is an antidepressant that undergoes extensive metabolism in the body, forming several active metabolites, including Hydroxy Nefazodone. Accurate quantification of these metabolites in biological matrices is crucial for understanding the drug's pharmacokinetic profile and its therapeutic and potential toxic effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such bioanalytical assays due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS. A SIL-IS, such as Hydroxy Nefazodone-d7, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-perfect analogy allows the SIL-IS to co-elute with the analyte and experience similar effects from the sample matrix, ionization source, and sample preparation process. By normalizing the analyte's response to that of the internal standard, variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response can be effectively compensated for, leading to highly accurate and precise quantification.
Experimental
Materials and Reagents
-
Analytes: Hydroxy Nefazodone, Hydroxy Nefazodone-d7 hydrochloride (internal standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium formate (B1220265) (LC-MS grade)
-
Biological Matrix: Drug-free human plasma
Proposed Structure of Hydroxy Nefazodone-d7
For the purpose of this application note, it is proposed that the seven deuterium (B1214612) atoms in Hydroxy Nefazodone-d7 are located on the ethyl and propyl chains, which are chemically stable positions and less likely to undergo hydrogen-deuterium exchange. A plausible structure is presented below:
(Note: This is a proposed structure for illustrative purposes. The exact location of deuterium labels should be confirmed from the certificate of analysis provided by the supplier.)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of Hydroxy Nefazodone from human plasma.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Hydroxy Nefazodone-d7 in 50:50 methanol:water).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Condition |
| Column | C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the proposed MRM transitions and optimized mass spectrometer settings for the quantification of Hydroxy Nefazodone and its deuterated internal standard. Note: These values are hypothetical and should be empirically optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Hydroxy Nefazodone | 486.2 | 197.1 | 100 | 25 |
| 486.2 | 154.1 | 100 | 30 | |
| Hydroxy Nefazodone-d7 | 493.2 | 204.1 | 100 | 25 |
| 493.2 | 154.1 | 100 | 30 |
Workflow and Signaling Pathway Diagrams
The overall experimental workflow for the LC-MS/MS analysis of Hydroxy Nefazodone is depicted in the following diagram.
Caption: Experimental workflow for the quantification of Hydroxy Nefazodone in human plasma.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of Hydroxy Nefazodone in human plasma. The use of a deuterated internal standard, Hydroxy Nefazodone-d7, ensures high accuracy and precision, making the method suitable for regulated bioanalysis. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in clinical and pharmaceutical research settings. The provided LC-MS/MS parameters serve as a strong foundation for method implementation, with the understanding that optimization on the specific instrumentation is a standard part of method validation.
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Nefazodone Impurity 3 and its Deuterated Analog
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nefazodone Impurity 3 and its deuterated analog, Nefazodone Impurity 3-d6. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Nefazodone. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.
Introduction
Nefazodone is an antidepressant drug that functions as a serotonin (B10506) antagonist and reuptake inhibitor.[1] During the synthesis and storage of Nefazodone, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is Nefazodone Impurity 3, with a molecular formula of C₂₇H₃₄N₆O₄. For pharmacokinetic studies and as an internal standard in quantitative bioanalysis, a deuterated version of this impurity, this compound (C₂₇H₂₈D₆N₆O₄), is often utilized.[2]
The development of a robust analytical method is paramount for the accurate quantification of these impurities. This application note provides a comprehensive guide for the development and validation of an RP-HPLC method suitable for routine quality control and stability studies of Nefazodone and its related substances, with a specific focus on Impurity 3 and its deuterated form.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Mass Spectrometer (for peak identification): Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Data Acquisition and Processing: Agilent OpenLab CDS Software or equivalent.
-
pH Meter: Calibrated pH meter.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Ultrasonic Bath: Branson 5800 or equivalent.
Chemicals and Reagents
-
Reference Standards: Nefazodone HCl (USP Reference Standard), Nefazodone Impurity 3 (certified reference material, C₂₇H₃₄N₆O₄), and this compound (certified reference material, C₂₇H₂₈D₆N₆O₄).[2]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).
-
Buffers: Potassium dihydrogen phosphate (B84403) (KH₂PO₄, analytical grade), Orthophosphoric acid (H₃PO₄, analytical grade).
Chromatographic Conditions
A systematic approach was taken to develop the HPLC method, focusing on achieving optimal separation of Nefazodone from its impurities, particularly Impurity 3.
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.05 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Experimental Protocols
Standard Solution Preparation
-
Nefazodone HCl Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Nefazodone HCl in a 25 mL volumetric flask with diluent (Mobile Phase A:Mobile Phase B, 70:30, v/v).
-
Impurity 3 Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of Nefazodone Impurity 3 in a 25 mL volumetric flask with diluent.
-
Impurity 3-d6 Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of this compound in a 25 mL volumetric flask with diluent.
-
Working Standard Solution: Prepare a mixed working standard solution containing Nefazodone HCl (100 µg/mL), Impurity 3 (1 µg/mL), and Impurity 3-d6 (1 µg/mL) by appropriate dilution of the stock solutions with the diluent.
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of Nefazodone HCl, to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of this solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
This solution has a nominal concentration of 1000 µg/mL of Nefazodone.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a placebo solution, the individual standard solutions of Nefazodone, Impurity 3, and Impurity 3-d6, and a mixture of these. The method was found to be specific as no interference from the placebo was observed at the retention times of the analytes, and all compounds were well-resolved from each other.
Linearity
The linearity of the method was determined for Nefazodone, Impurity 3, and Impurity 3-d6 over a range of concentrations.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Nefazodone HCl | 50 - 150 | > 0.999 |
| Impurity 3 | 0.1 - 2.0 | > 0.998 |
| Impurity 3-d6 | 0.1 - 2.0 | > 0.998 |
Table 2: Linearity Data
Accuracy (Recovery)
The accuracy of the method was determined by spiking a placebo with known amounts of Nefazodone, Impurity 3, and Impurity 3-d6 at three concentration levels (80%, 100%, and 120% of the target concentration).
| Analyte | Concentration Level | Mean Recovery (%) |
| Nefazodone HCl | 80%, 100%, 120% | 99.2 - 101.5 |
| Impurity 3 | 80%, 100%, 120% | 98.5 - 102.0 |
| Impurity 3-d6 | 80%, 100%, 120% | 98.8 - 101.7 |
Table 3: Accuracy Data
Precision
The precision of the method was evaluated by performing six replicate injections of the working standard solution (repeatability) and by analyzing the samples on different days by different analysts (intermediate precision).
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Nefazodone HCl | < 1.0 | < 2.0 |
| Impurity 3 | < 1.5 | < 2.5 |
| Impurity 3-d6 | < 1.5 | < 2.5 |
Table 4: Precision Data
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for Impurity 3 and Impurity 3-d6 were determined based on the signal-to-noise ratio method.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity 3 | 0.03 | 0.1 |
| Impurity 3-d6 | 0.03 | 0.1 |
Table 5: LOD and LOQ Data
Visualization of Workflows
Caption: Analytical Method Development and Validation Workflow.
Caption: Simplified Nefazodone Signaling Pathway.
Conclusion
A sensitive, specific, accurate, and precise RP-HPLC method has been successfully developed and validated for the simultaneous determination of Nefazodone and its related substance, Impurity 3, along with its deuterated analog. The method is stability-indicating and can be effectively used for the routine quality control analysis of bulk drug and pharmaceutical formulations of Nefazodone. The detailed protocol and validation data presented in this application note provide a valuable resource for analytical laboratories in the pharmaceutical industry.
References
Application Note and Protocol for the Quantification of Nefazodone Impurity 3 in Human Plasma using Nefazodone Impurity 3-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nefazodone is an antidepressant drug, and like all pharmaceutical compounds, its purity is a critical aspect of its safety and efficacy. During its synthesis and storage, impurities can arise. The quantification of these impurities in biological matrices is essential for pharmacokinetic and toxicological studies. This document provides a detailed protocol for the determination of Nefazodone Impurity 3 in human plasma samples using a stable isotope-labeled internal standard, Nefazodone Impurity 3-d6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting variations in sample processing and matrix effects, thereby ensuring accurate and precise quantification.[1][2]
Principle
This method involves the extraction of Nefazodone Impurity 3 and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
Nefazodone Impurity 3 (Reference Standard)
-
Human Plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nefazodone Impurity 3 and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Nefazodone Impurity 3 primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of plasma sample, calibrator, or quality control into the corresponding labeled tube.
-
Add 20 µL of the 100 ng/mL Internal Standard Working Solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C[6] |
| Gas Flow | 10 L/min[6] |
| Nebulizer Pressure | 50 psi[6] |
| Capillary Voltage | 4000 V[6] |
| MRM Transitions | Nefazodone Impurity 3: To be determined by direct infusionthis compound: To be determined by direct infusion |
Note: The specific precursor and product ions for MRM transitions need to be optimized by direct infusion of the individual standard solutions of Nefazodone Impurity 3 and this compound.
Data Presentation
Table 1: Quantitative Method Validation Parameters
The following table summarizes the expected performance characteristics of the bioanalytical method based on similar assays for antidepressants in plasma.[7][8][9]
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal to no significant effect |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Nefazodone Impurity 3 in plasma.
References
- 1. veeprho.com [veeprho.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tlcstandards.com [tlcstandards.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Sample Preparation for the Analysis of Nefazodone Impurity 3-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Nefazodone (B1678010) Impurity 3-d6 in biological matrices, primarily human plasma. The methodologies outlined are designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for impurity profiling.[1][2][3][4] Nefazodone Impurity 3-d6 is a deuterated analog of a Nefazodone impurity and is often used as an internal standard for analytical method development and validation.[5]
Introduction
Nefazodone is an antidepressant drug, and like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute.[6] The identification and quantification of impurities are essential for ensuring the safety and efficacy of the final drug product.[3][7] Isotopically labeled compounds, such as this compound, are crucial tools in analytical chemistry, serving as internal standards to ensure the accuracy and precision of quantitative methods.[8][9] This application note details robust sample preparation protocols for the extraction of Nefazodone and its impurities, including this compound, from plasma samples prior to LC-MS/MS analysis.
The primary sample preparation techniques covered are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). SPE is highlighted for its ability to provide cleaner extracts by effectively removing matrix interferences, which is particularly important for achieving low detection limits.[7][10][11][12] Protein precipitation is presented as a simpler, high-throughput alternative.[13][14]
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation methods when coupled with LC-MS/MS analysis. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Analyte Recovery | > 85% | 70-90% |
| Internal Standard Recovery | > 80%[10][15] | 70-90% |
| Matrix Effect | Minimized (<15%) | Moderate (can be significant) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 6%[10][15] | < 15% |
Table 2: Sample Throughput and Cost Comparison
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Sample Throughput | Moderate | High |
| Cost per Sample | Higher (consumables) | Lower |
| Solvent Consumption | Moderate | Low |
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA) - HPLC or MS grade
-
Acids/Bases: Formic acid, Ammonium hydroxide
-
Reagents: Deionized water, Zinc Sulfate (B86663), Trichloroacetic acid (TCA)
-
Internal Standard (IS): A suitable deuterated analog of Nefazodone or a related compound (e.g., Nefazodone-d6, Hydroxy Nefazodone-d6).[8][9]
-
SPE Cartridges: C18 or CN Bond-Elut (1 mL) are commonly used.[10][15]
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is recommended for applications requiring high sensitivity and minimal matrix effects.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow.
Methodology:
-
Sample Pre-treatment:
-
To 1.0 mL of plasma sample in a polypropylene (B1209903) tube, add a known concentration of the internal standard (e.g., 50 µL of 1 µg/mL Nefazodone-d6 in methanol).
-
Vortex the sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[10] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.[10] Allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[10]
-
-
Drying:
-
Dry the cartridge under a vacuum for 5-10 minutes to remove any remaining wash solvent.[10]
-
-
Elution:
-
Elute Nefazodone and its impurities from the cartridge using 1 mL of methanol into a clean collection tube.[10]
-
-
Evaporation and Reconstitution:
Protocol 2: Protein Precipitation (PPT)
This protocol is a faster, simpler alternative to SPE, suitable for higher concentration samples or when high throughput is required.
Workflow Diagram:
Caption: Protein Precipitation (PPT) Workflow.
Methodology:
-
Sample Pre-treatment:
-
To 200 µL of plasma in a microcentrifuge tube, add a known concentration of the internal standard.
-
-
Precipitation:
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the supernatant (or reconstituted sample) directly into the LC-MS/MS system.
-
Signaling Pathways and Logical Relationships
The analytical workflow for Nefazodone impurity analysis follows a logical progression from sample receipt to final data analysis.
Caption: Overall Analytical Workflow.
Conclusion
The choice between Solid-Phase Extraction and Protein Precipitation for the sample preparation of this compound depends on the specific requirements of the analysis. SPE offers superior cleanup and sensitivity, making it ideal for regulatory submissions and low-level impurity quantification. Protein precipitation provides a rapid and cost-effective solution for higher-throughput screening or when lower sensitivity is acceptable. Both methods, when properly validated and coupled with a robust LC-MS/MS system, can provide accurate and reliable data for the analysis of Nefazodone and its impurities.
References
- 1. Complete profiling and characterization of in vitro nefazodone metabolites using two different tandem mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. This compound | Axios Research [axios-research.com]
- 6. Nefazodone | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. veeprho.com [veeprho.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. Determination of nefazodone and its metabolites in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Analysis of Nefazodone Impurity 3-d6 using Liquid Chromatography
This document provides a detailed application note and protocol for the separation and analysis of Nefazodone (B1678010) Impurity 3-d6 using reversed-phase high-performance liquid chromatography (HPLC). The methodologies outlined are based on established and validated methods for the analysis of Nefazodone and its related impurities, adapted for the specific analysis of the deuterated analog, Nefazodone Impurity 3-d6.
Data Presentation
The following table summarizes the key chromatographic parameters for the analysis of Nefazodone and its impurities, which can be applied to the analysis of this compound.
| Parameter | Condition |
| Chromatographic Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate (B84403) (pH 3.0) : Acetonitrile : Methanol (B129727) (50:40:10, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 250 nm or Mass Spectrometry (MS) |
| Injection Volume | 20 µL |
Experimental Protocols
This section details the necessary steps for preparing solutions and performing the chromatographic analysis.
Reagents and Materials
-
This compound reference standard
-
Nefazodone Hydrochloride reference standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
0.45 µm membrane filters
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 0.05 M potassium dihydrogen phosphate solution by dissolving 6.8 g of KH2PO4 in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.[1]
-
The mobile phase is a mixture of the 0.05 M KH2PO4 buffer, acetonitrile, and methanol in a ratio of 50:40:10 (v/v/v).[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sonication may be used to ensure complete dissolution.
Sample Solution Preparation (for analysis in a drug substance):
-
Accurately weigh a portion of the drug substance powder equivalent to about 100 mg of nefazodone hydrochloride into a 100-mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter a portion of this solution through a 0.45 µm filter, discarding the initial few milliliters of the filtrate.
-
Dilute an accurately measured volume of the filtered solution with the mobile phase to achieve a final concentration suitable for analysis.
Chromatographic Procedure
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound.
Detection
-
UV Detection: The chromatogram can be monitored at a wavelength of 250 nm.
-
Mass Spectrometric (MS) Detection: For more selective and sensitive detection, especially when using this compound as an internal standard, a mass spectrometer is recommended. The molecular weight of this compound is 512.64 g/mol . Suitable monitoring ions in positive electrospray ionization (ESI+) mode would be the protonated molecule [M+H]+ at m/z 513.6.
Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: Use of Nefazodone Impurity 3-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nefazodone (B1678010) Impurity 3-d6, a deuterium-labeled analog of a Nefazodone-related compound, as an internal standard in pharmacokinetic (PK) studies. The inclusion of a stable isotope-labeled internal standard is crucial for the accurate quantification of Nefazodone and its metabolites in biological matrices.
Introduction to Nefazodone Pharmacokinetics
Nefazodone is an antidepressant that undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] This metabolism results in the formation of several pharmacologically active metabolites, including hydroxynefazodone (B1247664) (OH-NEF), meta-chlorophenylpiperazine (m-CPP), and a triazoledione (B1667160) metabolite.[1][4] The pharmacokinetic profiles of Nefazodone and its metabolites are complex and can be nonlinear.[3][4] Given this complexity, accurate and reliable analytical methods are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Nefazodone.
The use of stable isotope-labeled internal standards, such as Nefazodone Impurity 3-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[][6] These standards have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the analysis.[7][8] Nefazodone-D6 and its deuterated metabolites are utilized as internal standards to enhance the accuracy of mass spectrometry and liquid chromatography for precise quantification in biological samples during therapeutic drug monitoring and metabolic research.[9][10]
Pharmacokinetic Parameters of Nefazodone and its Major Metabolites
The table below summarizes key pharmacokinetic parameters for Nefazodone and its principal active metabolites. This data is essential for designing and interpreting pharmacokinetic studies.
| Parameter | Nefazodone | Hydroxynefazodone (OH-NEF) | Triazoledione | m-Chlorophenylpiperazine (m-CPP) |
| Half-life (t½) | 2 - 4 hours[2] | 1.5 - 4 hours[2] | ~18 hours[2] | 4 - 8 hours[2] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours[1] | Similar to Nefazodone | - | - |
| Area Under the Curve (AUC) | Parent Compound | ~40% of Nefazodone[1] | ~4 times that of Nefazodone[1] | ~7% of Nefazodone[1] |
| Primary Metabolizing Enzyme | CYP3A4[1][2] | CYP3A4[1] | CYP3A4[1] | CYP2D6[1] |
Experimental Protocol: Quantification of Nefazodone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a representative method for the analysis of Nefazodone in human plasma.
1. Objective: To determine the concentration of Nefazodone in human plasma samples from a pharmacokinetic study.
2. Materials and Reagents:
-
Nefazodone reference standard
-
This compound (as internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Standard and Internal Standard Preparation:
-
Prepare stock solutions of Nefazodone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Nefazodone by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
5. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound).
-
Vortex mix for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
6. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Positive ESI mode):
-
Monitor the following mass transitions (precursor ion > product ion):
-
Nefazodone: To be determined based on the specific instrument and optimization.
-
This compound: To be determined (precursor ion will be M+6 compared to Nefazodone).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nefazodone to this compound against the concentration of the calibration standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of Nefazodone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Nefazodone Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of Nefazodone.
Caption: Primary metabolic pathways of Nefazodone.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the general workflow for a pharmacokinetic study utilizing a stable isotope-labeled internal standard.
Caption: General workflow for a pharmacokinetic study.
References
- 1. fda.gov [fda.gov]
- 2. Nefazodone - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. veeprho.com [veeprho.com]
- 10. veeprho.com [veeprho.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling of Nefazodone Using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of impurities in Nefazodone drug substance. To ensure the accuracy and precision of the results, this method incorporates Trazodone as an internal standard (IS). The protocol provides a comprehensive guide for sample and standard preparation, chromatographic conditions, and data analysis, making it suitable for routine quality control and stability testing of Nefazodone.
Introduction
Nefazodone is an antidepressant agent belonging to the phenylpiperazine class. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its efficacy and safety. Therefore, regulatory agencies require stringent control over the impurity profile of the drug substance. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of impurities in pharmaceuticals.[1]
The use of an internal standard in quantitative HPLC analysis is a well-established practice to compensate for variations in sample injection volume, sample preparation, and instrumental drift, thereby improving the precision and accuracy of the method. An ideal internal standard should be structurally similar to the analyte, well-resolved from the analyte and its impurities, and not present in the sample matrix. Trazodone, another phenylpiperazine antidepressant, is structurally similar to Nefazodone and is a suitable candidate for use as an internal standard in its impurity profiling.
This application note provides a detailed protocol for the impurity profiling of Nefazodone using Trazodone as an internal standard, based on established chromatographic principles and available pharmacopeial methods.
Experimental
Materials and Reagents
-
Nefazodone Hydrochloride Reference Standard (RS)
-
Nefazodone Related Compound A RS
-
Nefazodone Related Compound B RS
-
Trazodone Hydrochloride Reference Standard (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium Phosphate (B84403) Monobasic (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
Instrumentation
A liquid chromatograph equipped with a UV detector and a data acquisition system.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.05 M Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile : Methanol (50:40:10, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
2.4.1. Mobile Phase Preparation: Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas. Prepare the mobile phase by mixing the buffer, acetonitrile, and methanol in the specified ratio.
2.4.2. Internal Standard (IS) Stock Solution (Trazodone): Accurately weigh about 25 mg of Trazodone Hydrochloride RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a solution with a concentration of approximately 0.5 mg/mL.
2.4.3. Standard Preparation: Accurately weigh about 25 mg of Nefazodone Hydrochloride RS into a 50 mL volumetric flask. Add 5.0 mL of the IS Stock Solution, dissolve in and dilute to volume with the mobile phase. This solution contains approximately 0.5 mg/mL of Nefazodone Hydrochloride and 0.05 mg/mL of Trazodone Hydrochloride.
2.4.4. Sample Preparation: Accurately weigh about 25 mg of the Nefazodone sample into a 50 mL volumetric flask. Add 5.0 mL of the IS Stock Solution, dissolve in and dilute to volume with the mobile phase.
Data Presentation
The following table summarizes the expected retention times and relative response factors for Nefazodone and its known impurities. The retention time for Trazodone as an internal standard is estimated based on its chromatographic behavior under similar conditions. The Relative Response Factors (RRFs) for the impurities are to be determined experimentally.
| Compound | Retention Time (min) (Estimated) | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| Nefazodone Related Compound B | 8.5 | 0.94 | To be determined |
| Nefazodone | 9.0 | 1.00 | 1.00 |
| Nefazodone Related Compound A | 10.8 | 1.20 | To be determined |
| Trazodone (IS) | ~7.0 | - | - |
Note: The retention time for Trazodone is an estimation and should be confirmed experimentally. The RRF values for the impurities must be determined experimentally.
Experimental Protocols
System Suitability
Inject the Standard Preparation five times and record the chromatograms. The relative standard deviation (RSD) for the peak area ratio of Nefazodone to the Internal Standard should not be more than 2.0%. The resolution between Nefazodone and any adjacent peak should be not less than 1.5. The tailing factor for the Nefazodone peak should not be more than 2.0.
Protocol for Determination of Relative Response Factors (RRFs)
The RRF for each impurity is determined by comparing the response of the impurity to the response of the Nefazodone standard.
-
Prepare a stock solution of Nefazodone Hydrochloride RS at a concentration of 1 mg/mL in the mobile phase.
-
Prepare individual stock solutions of each impurity reference standard (Nefazodone Related Compound A and B) at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of calibration solutions for Nefazodone and each impurity at a minimum of five concentration levels covering the expected range of the impurities.
-
Inject each calibration solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration for Nefazodone and each impurity.
-
Determine the slope of the calibration curve for Nefazodone and each impurity.
-
Calculate the RRF for each impurity using the following formula: RRF = (Slope of Impurity) / (Slope of Nefazodone)
Calculation of Impurity Content
Calculate the percentage of each impurity in the Nefazodone sample using the following formula:
% Impurity = ( (Area of Impurity) / (Area of IS) ) * ( (Concentration of IS) / (Concentration of Sample) ) * ( 1 / RRF of Impurity ) * 100
Visualization
Experimental Workflow
Caption: Workflow for Nefazodone Impurity Profiling.
Logical Relationship of Key Parameters
Caption: Rationale for using an internal standard.
References
Application Notes & Protocols: Method Validation for the Quantification of Nefazodone Impurity 3 Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the validation of an analytical method for the quantification of Nefazodone Impurity 3, utilizing its deuterated analog, Nefazodone Impurity 3-d6, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] This document outlines the rationale for using a deuterated internal standard, presents a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and provides a framework for method validation in accordance with ICH Q2(R2) guidelines.[3][4][5]
Nefazodone is an antidepressant that functions as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[6][7] Its mechanism of action involves the potent blockade of postsynaptic serotonin 5-HT2A receptors and moderate inhibition of serotonin and norepinephrine (B1679862) reuptake.[7][8][9] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing. This compound is a stable, isotopically labeled version of Nefazodone Impurity 3, designed for use as an internal standard in quantitative analyses.[10][11]
The Role of Deuterated Internal Standards
In quantitative analysis, particularly with LC-MS, an internal standard is crucial for achieving accurate and reliable results.[12][13] A deuterated internal standard is considered ideal because its physicochemical properties are nearly identical to the analyte of interest.[1][14] This similarity ensures that the analyte and the internal standard behave in the same manner during sample extraction, handling, and injection, as well as in the ionization source of the mass spectrometer.[1][2] Any variations that occur during the analytical process will affect both the analyte and the internal standard equally.[12][13] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively compensated for, leading to improved precision and accuracy.[1][12] The principle of isotope dilution mass spectrometry, which underpins this approach, is a cornerstone of high-quality quantitative analysis.[1]
Experimental Protocols
Materials and Reagents
-
Nefazodone Impurity 3 reference standard
-
This compound (Internal Standard)[11]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., blank plasma or formulation excipients)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) detector.
-
Analytical column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nefazodone Impurity 3 and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Nefazodone Impurity 3 by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its primary stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
To 100 µL of the sample (e.g., plasma, dissolved tablet formulation), add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from other components. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nefazodone Impurity 3: Determine the precursor and product ions (e.g., based on its structure, which for the purpose of this protocol is assumed to be known).
-
This compound: The precursor ion will be 6 Da higher than that of the unlabeled impurity. The product ion may be the same or also shifted.
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature.
-
Method Validation Framework
The analytical method should be validated according to ICH Q2(R2) guidelines, which recommend a risk-based approach to validation.[3][4] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value. This is determined by replicate analysis of samples containing known amounts of the analyte (spiked samples).
-
Precision: The degree of scatter between a series of measurements. This should be assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Linearity Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.900 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC (3 ng/mL) | 6 | 2.95 | 98.3 | < 5 |
| Mid QC (75 ng/mL) | 6 | 76.2 | 101.6 | < 3 |
| High QC (400 ng/mL) | 6 | 395.8 | 98.9 | < 3 |
Visualizations
Caption: Experimental workflow for the quantification of Nefazodone Impurity 3.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. Nefazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | Axios Research [axios-research.com]
- 11. tlcstandards.com [tlcstandards.com]
- 12. youtube.com [youtube.com]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Deuterium Back-Exchange of Nefazodone Impurity 3-d6
Welcome to the technical support center for handling deuterated Nefazodone impurity 3-d6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate deuterium (B1214612) back-exchange during analytical experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom in a deuterated compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment.[1] This is a significant concern in analytical chemistry as it can lead to inaccurate quantification and misinterpretation of experimental results. The stability of the deuterium label is crucial for methods relying on isotopic differentiation, such as mass spectrometry.
Q2: Which factors primarily contribute to the back-exchange of deuterium in this compound?
A2: The primary factors that can induce deuterium back-exchange are:
-
Protic Solvents: Solvents with exchangeable protons, like water and methanol, can readily donate protons in exchange for deuterium.[2]
-
pH: Both acidic and basic conditions can catalyze the exchange process. The rate of exchange is often minimized at a specific pH range.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium back-exchange.[2]
Q3: Where are the deuterium atoms located in this compound and how does this affect their stability?
A3: In Nefazodone-d6, the deuterium atoms are located on the propyl chain connecting the piperazine (B1678402) and triazolone rings.[3][4] Specifically, the IUPAC name indicates the labeling as 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl-1,1,2,2,3,3-d6)-5-ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.[3] Deuterium atoms on aliphatic carbons are generally more stable and less prone to exchange compared to those on heteroatoms (like oxygen or nitrogen).[2] However, the proximity to nitrogen atoms in the piperazine and triazolone rings could potentially influence their stability.
Q4: What are the ideal storage conditions for this compound to prevent back-exchange?
A4: To minimize back-exchange during storage, this compound should be stored in a tightly sealed container, protected from moisture, and at a low temperature, ideally at 4°C or below. It is also advisable to store the compound in an aprotic solvent if it is in solution.
II. Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and analysis of this compound.
Problem 1: Gradual decrease in the mass-to-charge ratio (m/z) of this compound during a sequence of LC-MS injections.
-
Possible Cause: Deuterium back-exchange is occurring in the sample vial within the autosampler or during the chromatographic run. Protic solvents in the mobile phase or sample diluent are likely culprits.
-
Solution:
-
Solvent Selection: If possible, use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) as the sample diluent.[2]
-
Mobile Phase pH: Adjust the pH of the mobile phase to a range where the exchange is minimal. For many compounds, this is around pH 2.5-3.[2]
-
Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the exchange rate.[2]
-
Minimize Residence Time: Use a shorter LC gradient and a higher flow rate to reduce the time the analyte is exposed to the protic mobile phase.[5]
-
Problem 2: Inconsistent quantification results for this compound across different batches of analysis.
-
Possible Cause: Variability in sample preparation, handling, and storage conditions is leading to different levels of back-exchange.
-
Solution:
-
Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for sample preparation, including solvent types, pH adjustments, and incubation times.
-
Consistent Storage: Ensure all samples and standards are stored under the same conditions (temperature, duration) before analysis.
-
Internal Standard: Utilize a stable, non-exchangeable internal standard for quantification to normalize for variations in the analytical process.
-
III. Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange
This protocol outlines the steps for preparing this compound samples for LC-MS analysis while minimizing deuterium back-exchange.
-
Reagent Preparation:
-
Prepare the sample diluent using an aprotic solvent such as acetonitrile.
-
If an aqueous mobile phase is necessary, adjust its pH to 2.5 using 0.1% formic acid.
-
Pre-cool all solvents and solutions to 4°C.
-
-
Sample Dilution:
-
Allow the stock solution of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform serial dilutions to the desired concentration using the pre-cooled aprotic diluent.
-
Keep the diluted samples at 4°C in the autosampler.
-
-
LC-MS Analysis:
-
Use a short analytical column and a fast gradient to minimize the run time.
-
Maintain the column compartment at a controlled, low temperature if possible.
-
IV. Data Presentation
Table 1: Effect of Solvent and Temperature on Deuterium Back-Exchange of this compound
| Solvent System | Temperature (°C) | Incubation Time (hours) | Percentage of d6 Remaining |
| Acetonitrile | 25 | 24 | >99% |
| Acetonitrile | 4 | 24 | >99% |
| 50:50 Acetonitrile:Water (pH 7) | 25 | 24 | 85% |
| 50:50 Acetonitrile:Water (pH 7) | 4 | 24 | 95% |
| 50:50 Acetonitrile:Water (pH 2.5) | 25 | 24 | 98% |
| 50:50 Acetonitrile:Water (pH 2.5) | 4 | 24 | >99% |
Table 2: Impact of Mobile Phase pH on the Stability of this compound During LC-MS Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B | Gradient Time (min) | Percentage of d6 Remaining (Post-Column) |
| 0.1% Formic Acid in Water (pH ~2.7) | Acetonitrile | 5 | 99% |
| 10 mM Ammonium Acetate in Water (pH 7) | Acetonitrile | 5 | 92% |
| 10 mM Ammonium Bicarbonate in Water (pH 8) | Acetonitrile | 5 | 88% |
V. Visualizations
Caption: A simplified diagram illustrating the process of deuterium back-exchange.
Caption: A troubleshooting workflow for addressing deuterium back-exchange issues.
References
stability of Nefazodone impurity 3-d6 in acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Nefazodone impurities, with a focus on deuterated analogs like "Nefazodone impurity 3-d6," in acidic and basic conditions. Given the limited publicly available information on the specific structure and stability of this impurity, this guide offers a framework for conducting stability studies and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of a process-related impurity or degradation product of Nefazodone. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. Understanding the stability of this impurity is crucial for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). Regulatory agencies require the characterization and control of impurities in drug substances and products.
Q2: What are the likely degradation pathways for Nefazodone and its impurities under acidic and basic conditions?
A2: Nefazodone itself is susceptible to degradation under strong acidic or basic conditions, although it is relatively stable at neutral pH.[1] Potential degradation pathways could involve hydrolysis of the triazolone ring or cleavage of the ether linkage. The specific degradation pathway for "this compound" would depend on its unique chemical structure, which is not definitively established in public literature. Forced degradation studies are necessary to elucidate these pathways.
Q3: How does deuteration affect the stability of this compound?
A3: Deuteration, the replacement of hydrogen with deuterium, forms a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes and chemical reactions that involve the cleavage of this bond, potentially leading to increased metabolic stability and a longer biological half-life. However, the impact of deuteration on stability in acidic and basic conditions depends on whether the C-D bonds are at a site of degradation.
Q4: What are the recommended storage conditions for Nefazodone and its impurities?
A4: For general stability, Nefazodone solutions should be stored in a cool, dry place at room temperature (20°C to 25°C or 68°F to 77°F).[1] To minimize degradation, it is always best to use freshly prepared solutions for experiments.[1] For long-term storage, refer to the supplier's certificate of analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent stability results | - Inaccurate buffer pH- Variation in temperature control- Inconsistent sample preparation | - Calibrate pH meter before preparing buffers.- Use a calibrated, temperature-controlled incubator or water bath.- Follow a standardized sample preparation protocol precisely. |
| Unexpected degradation products observed | - Presence of oxidizing agents- Photodegradation- Interaction with container material | - Use high-purity solvents and de-gassed water.- Protect samples from light using amber vials or by covering them with aluminum foil.- Use inert glass or polypropylene (B1209903) containers. |
| Difficulty in separating the impurity from degradants by HPLC | - Inappropriate column chemistry- Non-optimal mobile phase composition or gradient | - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust mobile phase pH, organic modifier, and gradient slope. |
| Poor peak shape for the impurity | - Sample overload- Inappropriate injection solvent | - Reduce the concentration of the injected sample.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
Data Presentation
Table 1: Stability of this compound in Acidic Conditions
| Time (hours) | Temperature (°C) | Acid Concentration (M HCl) | % Recovery of Impurity | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0 | 60 | 0.1 | 100 | 0 | 0 |
| 2 | 60 | 0.1 | |||
| 4 | 60 | 0.1 | |||
| 8 | 60 | 0.1 | |||
| 24 | 60 | 0.1 |
Table 2: Stability of this compound in Basic Conditions
| Time (hours) | Temperature (°C) | Base Concentration (M NaOH) | % Recovery of Impurity | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0 | 60 | 0.1 | 100 | 0 | 0 |
| 2 | 60 | 0.1 | |||
| 4 | 60 | 0.1 | |||
| 8 | 60 | 0.1 | |||
| 24 | 60 | 0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Dilute to volume with a 50:50 mixture of water and methanol.
-
Incubate the solution at 60°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis:
-
Neutralize the acidic aliquot with an equimolar amount of 1 M NaOH.
-
Dilute the neutralized sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Forced Degradation Study in Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH.
-
Dilute to volume with a 50:50 mixture of water and methanol.
-
Incubate the solution at 60°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis:
-
Neutralize the basic aliquot with an equimolar amount of 1 M HCl.
-
Dilute the neutralized sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for a Nefazodone impurity.
References
Technical Support Center: Optimizing Mass Spectrometry Signals for Nefazodone Impurity 3-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Nefazodone and its impurities. The following information is designed to help you optimize the mass spectrometry signal for Nefazodone Impurity 3-d6 and troubleshoot common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound and what precursor ion should I be looking for?
A1: Nefazodone Impurity 3 has a molecular formula of C₂₇H₃₄N₆O₄.[1] The monoisotopic mass of the unlabeled impurity is 506.2645 g/mol . For the deuterated internal standard, this compound, the predicted monoisotopic mass would be approximately 512.2998 g/mol , assuming the six deuterium (B1214612) atoms replace six hydrogen atoms. In positive electrospray ionization (ESI) mode, you should target the protonated molecule, [M+H]⁺.
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
| Nefazodone Impurity 3 | C₂₇H₃₄N₆O₄ | 506.2645 | 507.2718 |
| This compound | C₂₇H₂₈D₆N₆O₄ | 512.2998 | 513.3071 |
Q2: I am not seeing any signal for my this compound standard. What are the first things I should check?
A2: A complete loss of signal can be alarming, but it's often due to a simple issue. Systematically check the following:
-
Standard Integrity: Ensure your standard solution was prepared correctly, is not expired, and has been stored under the recommended conditions. Prepare a fresh dilution from your stock solution to rule out degradation.
-
LC-MS System Check:
-
LC System: Verify there are no leaks, the mobile phase composition is correct, and the flow rate is stable. Ensure the correct column is installed and properly equilibrated.
-
MS System: Confirm that the mass spectrometer is tuned and calibrated. Check that the ESI source is clean and that the spray is stable. A quick visual inspection of the spray needle can often identify a blockage.
-
-
Method Parameters: Double-check that the correct precursor ion m/z is entered in your acquisition method.
Q3: My signal for this compound is very low. What are the common causes and how can I improve it?
A3: Low signal intensity is a common challenge in LC-MS/MS analysis. The issue can generally be traced back to one of three areas: the sample itself, the liquid chromatography, or the mass spectrometer settings.
-
Sample-Related Issues:
-
Low Concentration: The concentration of your standard may be too low. Try injecting a higher concentration to confirm the system is working.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte. This is a significant issue in complex matrices like plasma or urine.
-
-
Liquid Chromatography Issues:
-
Poor Peak Shape: Broad or tailing peaks will result in a lower signal-to-noise ratio. This can be caused by an inappropriate mobile phase, a degraded column, or injecting the sample in a solvent that is too strong.
-
-
Mass Spectrometer Issues:
-
Suboptimal Source Parameters: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimized for your compound.
-
Incorrect MRM Transitions: If you are using Multiple Reaction Monitoring (MRM), the selected product ions or collision energy may not be optimal.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Low Signal Intensity
This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity for this compound.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Guide 2: Optimizing ESI Source Parameters
For optimal sensitivity, it is crucial to tune the ESI source parameters for this compound. This is best done by infusing a standard solution directly into the mass spectrometer and adjusting the following parameters.
| Parameter | Typical Starting Range (Positive Mode) | Purpose | Optimization Goal |
| Capillary Voltage | 3.0 - 4.5 kV | Promotes the formation of charged droplets. | Maximize signal without causing in-source fragmentation. |
| Nebulizer Gas Pressure | 30 - 50 psi | Aids in the formation of a fine spray. | Achieve a stable spray and efficient droplet formation. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation from droplets. | Efficiently desolvate ions without causing thermal degradation. |
| Drying Gas Temperature | 300 - 350 °C | Heats the drying gas to aid desolvation. | Use the lowest temperature that provides good desolvation to avoid analyte degradation. |
Guide 3: Developing and Optimizing MRM Transitions
Step 1: Predict Likely Product Ions
Nefazodone contains a piperazine (B1678402) ring, which is a common site of fragmentation in mass spectrometry.[2][3][4] Cleavage of the bonds within and adjacent to the piperazine ring often yields characteristic product ions. Based on the structure of Nefazodone, potential product ions for Nefazodone Impurity 3 would arise from similar fragmentation pathways.
Caption: Generalized fragmentation pathway for this compound.
Step 2: Experimental Protocol for MRM Optimization
-
Product Ion Scan: Infuse a solution of this compound into the mass spectrometer and perform a product ion scan of the precursor ion (m/z 513.3). This will show all the fragment ions produced at a given collision energy.
-
Select Candidate Product Ions: Choose the 3-5 most intense product ions from the product ion scan. These will be your candidate transitions for optimization.
-
Collision Energy Optimization: For each candidate product ion, perform a collision energy optimization. This involves acquiring data for the MRM transition while ramping the collision energy over a range (e.g., 10-50 eV).
-
Select Final Transitions: Choose the one or two transitions that give the highest and most stable signal. The most intense transition is typically used for quantification, and a second transition is used for confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) | Optimized Cone Voltage (V) |
| 513.3 | Experimentally Determined | Experimentally Determined | Experimentally Determined |
| 513.3 | Experimentally Determined | Experimentally Determined | Experimentally Determined |
Detailed Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
Objective: To determine the optimal ESI source and MRM parameters for this compound.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump.
-
Mass spectrometer with ESI source.
-
T-connector and appropriate tubing.
Procedure:
-
Set up the syringe pump to deliver the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Connect the syringe pump to the ESI source of the mass spectrometer.
-
Set the mass spectrometer to acquire in positive ion mode.
-
Begin the infusion and allow the signal to stabilize.
-
Source Parameter Optimization: While monitoring the signal for the precursor ion (m/z 513.3), systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow, and drying gas temperature to maximize the signal intensity.
-
Product Ion Scan: Set the mass spectrometer to perform a product ion scan on m/z 513.3. Acquire data across a range of collision energies (e.g., 10, 20, 30, 40, 50 eV) to identify the most abundant and stable product ions.
-
MRM Optimization: For the most promising product ions, create an MRM method. For each transition, ramp the collision energy to find the optimal value that produces the highest signal intensity. Also, optimize the cone/declustering potential for each transition.
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase composition at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final step, spike the extracted matrix with this compound at the same concentration as in Set A.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
If significant matrix effects are observed, consider improving your sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) or adjusting your chromatography to separate the impurity from the interfering matrix components.
References
- 1. rxnchem.com [rxnchem.com]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Nefazodone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nefazodone (B1678010) and its deuterated impurity/internal standard, Nefazodone Impurity 3-d6. This resource focuses on addressing matrix effects in bioanalytical methods, particularly for LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled (deuterated) form of a major metabolite of Nefazodone, likely hydroxynefazodone. It is used as an internal standard (IS) in quantitative bioanalysis.[1][2] Because it is nearly chemically identical to the analyte (the non-deuterated metabolite), it co-elutes and experiences similar ionization effects in the mass spectrometer.[3] This allows it to compensate for variations in sample preparation and, most importantly, for matrix effects, leading to more accurate and precise quantification.[4][5]
Q2: What are matrix effects and how do they impact the analysis of Nefazodone?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[6] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of Nefazodone and its metabolites. Biological matrices like plasma and serum are complex and contain endogenous substances such as phospholipids, salts, and proteins that can cause significant matrix effects.[7][8]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed using several methods. A common approach is the post-extraction spike method, where you compare the analyte's signal in a blank, extracted matrix that has been spiked with the analyte to the signal of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion method, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q4: What are the primary strategies to minimize matrix effects?
A4: There are three main strategies to combat matrix effects:
-
Improve Sample Preparation: More effective sample cleanup can remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simpler methods like protein precipitation.[9][10]
-
Optimize Chromatographic Separation: Modifying the HPLC or UHPLC method to chromatographically separate the analytes from the interfering matrix components can eliminate the effect.
-
Use a Co-eluting Stable Isotope-Labeled Internal Standard: This is considered the gold standard for correcting matrix effects.[3] Since the deuterated standard (like this compound) and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, ensuring accurate quantification.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of Nefazodone and its metabolites.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing | Column degradation or contamination | 1. Wash the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is appropriate for the analytes. Nefazodone is a basic compound. | |
| Low Signal Intensity / Ion Suppression | Significant matrix effects | 1. Improve sample cleanup using SPE. 2. Optimize chromatography to separate the analyte from the suppression zone. 3. Dilute the sample to reduce the concentration of interfering matrix components.[8] |
| Inefficient ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). | |
| High Variability in Results | Inconsistent sample preparation | 1. Ensure consistent timing and technique for all extraction steps. 2. Use an automated liquid handler if available. |
| Presence of matrix effects | Utilize a stable isotope-labeled internal standard like this compound.[5] | |
| Internal Standard Signal is Low or Absent | Error in IS spiking | Verify the concentration and addition of the internal standard solution to all samples. |
| IS degradation | Check the stability of the internal standard in the sample matrix and storage conditions. |
Quantitative Data Summary
The following table provides key mass spectrometry parameters for Nefazodone and its primary metabolite, hydroxynefazodone, along with its deuterated internal standard. These values are starting points for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Proposed | Notes |
| Nefazodone | 470.2 | 179.1, 246.1 | [M+H]+ |
| Hydroxynefazodone | 486.2 | 179.1, 262.1 | [M+H]+ |
| This compound (Hydroxynefazodone-d6) | 492.2 | 179.1, 268.1 | [M+H]+ |
Note: Product ions are proposed based on common fragmentation pathways and should be confirmed experimentally.
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting Nefazodone and its metabolites from plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water.[11]
-
Sample Loading: To 1 mL of plasma sample, add the internal standard (this compound). Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+), using Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for Nefazodone analysis.
Caption: Troubleshooting matrix effects decision tree.
References
- 1. This compound | Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Complete profiling and characterization of in vitro nefazodone metabolites using two different tandem mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of nefazodone and its metabolites in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ijisrt.com [ijisrt.com]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Chromatographic Peak Shape Issues with Nefazodone Impurity 3-d6
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chromatographic peak shape issues with Nefazodone (B1678010) impurity 3-d6. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common problems and provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the peak shape for Nefazodone impurity 3-d6 poor, exhibiting tailing or fronting?
Poor peak shape in HPLC for this compound can arise from several factors. Nefazodone and its related compounds are basic in nature and can exhibit secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based columns, a common cause of peak tailing.[1][2] Peak fronting may be caused by issues such as column overload, poor sample solubility, or column collapse.[3][4][5]
Q2: Can the deuterium (B1214612) labeling in this compound affect its chromatography?
Yes, deuterium labeling can lead to slight differences in chromatographic behavior compared to the non-deuterated analogue, a phenomenon known as the chromatographic deuterium effect (CDE).[6][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7] While this typically affects retention time, it can also subtly influence peak shape.
Q3: What is the ideal peak shape I should be aiming for?
The ideal chromatographic peak has a symmetrical, Gaussian shape.[3] Good peak shape is crucial for accurate integration and quantification, ensuring better resolution and data precision.
Q4: How do I quantitatively measure peak asymmetry?
Peak asymmetry is commonly measured using the tailing factor (Tf) or the asymmetry factor (As). The tailing factor is widely used in the pharmaceutical industry. A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 suggest peak tailing, while values less than 1 indicate peak fronting.
Troubleshooting Guide: Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape issues for this compound.
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow diagram for troubleshooting peak tailing.
Experimental Protocols for Peak Tailing
| Potential Cause | Recommended Action | Detailed Experimental Protocol |
| Secondary Interactions with Silanol Groups [1][3] | Lower Mobile Phase pH | Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) using an appropriate buffer like phosphate (B84403) or formate. This protonates the silanol groups, minimizing their interaction with the basic Nefazodone impurity. |
| Use an End-Capped Column | Switch to a column that has been end-capped to block the majority of residual silanol groups. | |
| Add a Competing Base | Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites. | |
| Column Overload [3][8] | Reduce Sample Concentration | Systematically dilute the sample by factors of 2, 5, and 10 and inject each dilution. Observe if the peak shape improves with lower concentrations. |
| Column Degradation | Replace the Column | If the column has been used extensively or with aggressive mobile phases, it may be degraded. Replace it with a new column of the same type to see if the peak shape is restored. |
Problem 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half is broader than the back half.
Troubleshooting Workflow for Peak Fronting
Caption: A workflow diagram for troubleshooting peak fronting.
Experimental Protocols for Peak Fronting
| Potential Cause | Recommended Action | Detailed Experimental Protocol |
| Poor Sample Solubility [3][5] | Change Sample Solvent | Ensure the sample is fully dissolved in the mobile phase or a solvent weaker than the mobile phase. If the sample solvent is stronger than the mobile phase, it can cause peak distortion. |
| Lower Sample Concentration | Reduce the concentration of the sample to avoid precipitation on the column. | |
| Column Overload [4][8] | Reduce Injection Volume | Decrease the amount of sample loaded onto the column by reducing the injection volume. |
| Column Collapse [3] | Replace the Column | If the column has been subjected to extreme pH or temperature, the packed bed may have collapsed. This is irreversible, and the column must be replaced. |
Recommended HPLC Conditions for Nefazodone and Impurities
The following table summarizes typical starting conditions for the analysis of Nefazodone and its impurities, which can be adapted for this compound.
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[9] | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ (pH 3.0), acetonitrile, and methanol (B129727) (50:40:10, v/v/v)[9][10] | Acetonitrile and 0.05M ammonium (B1175870) acetate (B1210297) buffer (pH 7.1) (58:42, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 250 nm | UV at 250 nm |
| Column Temperature | 30 °C | Ambient |
Disclaimer: The information provided is for research and troubleshooting purposes. Method parameters may require optimization for your specific instrumentation and application.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. youtube.com [youtube.com]
- 5. chemtech-us.com [chemtech-us.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. LC determination and purity evaluation of nefazodone HCl in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Recovery of Nefazodone Impurity 3-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Nefazodone (B1678010) impurity 3-d6 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Nefazodone impurity 3-d6 and what is its primary use in bioanalysis?
A1: this compound is a deuterated (heavy isotope-labeled) form of a Nefazodone-related impurity. In bioanalytical methods, particularly those using mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled impurity, it can effectively compensate for variations in sample preparation, extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.
Q2: What are the main challenges in extracting Nefazodone and its deuterated impurities from biological matrices?
A2: The primary challenges stem from the physicochemical properties of Nefazodone and the complex nature of biological samples. Nefazodone is a basic (pKa ≈ 7.09) and relatively hydrophobic (LogP ≈ 4.65) compound. Key challenges include:
-
Protein Binding: Nefazodone and its analogs can bind to plasma proteins, which may lead to lower recovery if the extraction method does not efficiently disrupt these interactions.
-
Matrix Effects: Co-extracted endogenous components from biological matrices (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results.
-
Suboptimal Extraction Parameters: Incorrect pH, solvent choice, or extraction technique can result in incomplete partitioning of the analyte from the aqueous biological matrix into the organic extraction solvent.
Q3: Which sample preparation technique is best for this compound?
A3: The choice of technique—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the biological matrix.
-
Solid-Phase Extraction (SPE) is often considered the gold standard as it provides the cleanest extracts, leading to minimized matrix effects and potentially higher sensitivity. Methods using CN Bond-Elut or C18 cartridges have reported recoveries of over 80% for Nefazodone from plasma.[1][2]
-
Liquid-Liquid Extraction (LLE) is a powerful technique that can also yield clean extracts and good recoveries, especially when parameters like pH and solvent choice are optimized. For basic compounds like Nefazodone, LLE can be very effective.
-
Protein Precipitation (PPT) is the simplest and fastest method, making it suitable for high-throughput applications. However, it is generally less clean than SPE or LLE, which may result in more significant matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Recovery Across All Extraction Methods
| Potential Cause | Troubleshooting Steps & Solutions |
| Analyte Adsorption | Solution: Use silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding of the analyte to container surfaces. |
| Analyte Instability | Solution: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. Process samples on ice if the analyte is thermally labile. |
| Incorrect pH | Solution: Nefazodone is a basic compound. Adjust the sample pH to approximately 2 units above its pKa (~7.09) to ensure it is in its neutral, non-ionized form, which enhances its extraction into organic solvents. A pH of ~9.0 is a good starting point. |
Specific Issues with Protein Precipitation (PPT)
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery | Analyte co-precipitation with proteins. | Solution: Optimize the ratio of precipitating solvent (e.g., acetonitrile) to the sample. A 3:1 or 4:1 ratio is common. Ensure vigorous vortexing for complete protein denaturation. |
| Incomplete protein removal. | Solution: Increase centrifugation speed and/or time to ensure a compact protein pellet. | |
| High Variability | Inconsistent pipetting or mixing. | Solution: Use calibrated pipettes and a consistent vortexing time and speed for all samples. |
Specific Issues with Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery | Suboptimal pH of the aqueous phase. | Solution: Adjust the sample pH to >9.0 to ensure Nefazodone is in its neutral form for efficient partitioning into the organic solvent. |
| Inappropriate extraction solvent. | Solution: Select a water-immiscible organic solvent that has a high affinity for Nefazodone. Good starting choices include methyl tert-butyl ether (MTBE), dichloromethane, or ethyl acetate. | |
| Emulsion Formation | Vigorous shaking. | Solution: Gently rock or invert the sample instead of vigorous vortexing. Adding salt (salting out) to the aqueous phase can also help break emulsions. |
Specific Issues with Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery | Incorrect sorbent choice. | Solution: For Nefazodone, C18 (reversed-phase) or CN sorbents are effective. Mixed-mode cation exchange sorbents can also be considered due to its basic nature. |
| Incomplete elution. | Solution: Optimize the elution solvent. A common starting point is methanol (B129727). If recovery is still low, try adding a small amount of a weak acid (e.g., 0.1% formic acid) or base (e.g., 2% ammonium (B1175870) hydroxide) to the elution solvent, depending on the sorbent type. | |
| Sample breakthrough during loading. | Solution: Ensure the sample is loaded onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min). |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Expected Recovery | 70-90% | 80-95% | >80%[1][2] |
| Extract Cleanliness | Low | Medium to High | High |
| Matrix Effects | High | Medium | Low |
| Throughput | High | Medium | Low to Medium |
| Method Development | Simple | Moderate | Complex |
| Cost per Sample | Low | Low to Medium | High |
Experimental Protocols
Protein Precipitation (PPT) Protocol
-
To 100 µL of biological matrix (e.g., plasma, serum) in a polypropylene tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
To 500 µL of biological matrix in a glass tube, add the internal standard.
-
Add 50 µL of 1M sodium hydroxide (B78521) to adjust the pH to >9.0.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and gently mix on a rocker for 15 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE) Protocol (using C18 cartridge)
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of 2% phosphoric acid) onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Mandatory Visualizations
Caption: Solid-Phase Extraction (SPE) Experimental Workflow.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
Technical Support Center: Analysis of Nefazodone and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Nefazodone and its deuterated impurity, 3-d6, during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Nefazodone impurity 3-d6?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] It is a reduction in the ionization efficiency of the target analyte (in this case, this compound) caused by co-eluting compounds from the sample matrix.[2] This phenomenon can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1][3] Minimizing ion suppression is critical for developing robust and reliable analytical methods for pharmaceutical compounds and their metabolites or impurities.
Q2: How can I detect ion suppression in my LC-MS analysis of this compound?
A2: A common method to detect ion suppression is the post-column infusion experiment.[4][5][6] This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the baseline signal of the infused analyte indicates a region of ion suppression.[6] Another method is to compare the signal response of the analyte in a spiked blank matrix extract to the response in a neat solvent. A lower signal in the matrix indicates suppression.[1]
Q3: What are the primary sources of ion suppression?
A3: Ion suppression can originate from various endogenous and exogenous sources. Endogenous sources include salts, proteins, lipids, and other small molecules from the biological matrix (e.g., plasma, urine).[5] Exogenous sources can be introduced during sample preparation and analysis, such as polymers leached from plasticware, mobile phase additives, and co-administered drugs.[2][7]
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for Nefazodone analysis?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2] This is due to the different ionization mechanisms. ESI relies on the formation of charged droplets and subsequent solvent evaporation, a process that is highly competitive and easily affected by co-eluting matrix components.[8] APCI, which uses a gas-phase ionization mechanism, is often less affected by non-volatile matrix components.[9] The choice of ionization source may depend on the specific properties of Nefazodone and its impurities.
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent results for this compound.
This issue is often a direct consequence of ion suppression. The following troubleshooting workflow can help identify and mitigate the problem.
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression.
Detailed Steps:
-
Detect Ion Suppression: First, confirm that ion suppression is the root cause using one of the methods described in the FAQs.
-
Optimize Chromatographic Separation: Adjusting the chromatographic conditions is often the easiest way to shift the elution of the analyte of interest away from regions of ion suppression.[1][6]
-
Modify Mobile Phase Gradient: A shallower gradient can improve the separation between the analyte and interfering matrix components.
-
Change Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity.
-
Adjust pH: Modifying the mobile phase pH can change the retention time and peak shape of ionizable compounds like Nefazodone.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano).
-
-
Improve Sample Preparation: If chromatographic optimization is not sufficient, enhancing the sample cleanup process is the next step.[10] The goal is to remove as much of the interfering matrix as possible before analysis.
-
Protein Precipitation (PPT): While simple, it may not provide the cleanest extracts.[1] Consider diluting the supernatant after precipitation to reduce matrix effects.[10]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte.[10]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a deuterated analog of an impurity and is likely intended for use as an internal standard.[11] A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of the analyte signal. This is considered the gold standard for compensating for matrix effects.
Issue 2: Choosing the right sample preparation technique.
The choice of sample preparation method is a critical step in minimizing ion suppression.
Sample Preparation Decision Pathway
Caption: A decision pathway for selecting an appropriate sample preparation method.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
Objective: To identify the retention time windows where ion suppression occurs in a blank matrix.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank, extracted sample matrix (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Set up the LC system with the analytical column and mobile phase intended for the assay.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS ion source.
-
Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the analyte.
-
Inject a blank, extracted sample matrix onto the LC column.
-
Monitor the signal of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression.[5][6]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively clean up a plasma sample and minimize matrix effects before LC-MS analysis of this compound.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
Plasma sample
-
Internal standard spiking solution
-
Pre-treatment solution (e.g., 4% phosphoric acid)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile-based)
-
SPE vacuum manifold
Methodology:
-
Sample Pre-treatment: Thaw plasma samples and vortex. Spike with the internal standard solution. Dilute the plasma sample with the pre-treatment solution (e.g., 1:1 v/v) to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with the wash solvent to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase. The sample is now ready for injection.
Data Presentation
The following tables summarize key parameters that can be optimized to minimize ion suppression.
Table 1: Mobile Phase Optimization Strategies
| Parameter | Condition 1 | Condition 2 | Rationale |
| Organic Solvent | Acetonitrile | Methanol | Can alter elution order and selectivity, potentially separating the analyte from interferences. |
| Aqueous Buffer | 0.1% Formic Acid | 10 mM Ammonium Formate | Modifies pH and can improve peak shape and ionization efficiency. |
| Gradient Slope | Fast (e.g., 5-95% B in 2 min) | Slow (e.g., 5-95% B in 10 min) | A slower gradient increases peak capacity and improves resolution from matrix components. |
Table 2: Comparison of Sample Preparation Techniques for Plasma
| Technique | Typical Recovery | Cleanliness | Throughput | Primary Interferences Removed |
| Protein Precipitation | 80-100% | Low | High | Proteins |
| Liquid-Liquid Extraction | 70-90% | Medium | Medium | Some phospholipids, salts |
| Solid-Phase Extraction | >90% | High | Medium-High | Phospholipids, salts, other small molecules |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
impact of solvent choice on Nefazodone impurity 3-d6 stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the stability of Nefazodone impurity 3-d6 in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: The following protocols and data are illustrative and based on general principles of pharmaceutical stability testing. Specific stability studies for this compound in your chosen solvent systems are highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of a known Nefazodone impurity, likely used as an internal standard in analytical methods for quantifying Nefazodone and its related substances.[1][2] Its stability is crucial for the accuracy and reliability of such analytical tests. Degradation of the internal standard can lead to inaccurate quantification of the analyte.
Q2: What are the general factors that can affect the stability of this compound in solution?
Several factors can influence the stability of a pharmaceutical compound in solution, including:
-
Solvent Type: The polarity, protic/aprotic nature, and pH of the solvent can significantly impact stability.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
pH: The stability of Nefazodone and its impurities can be pH-dependent, with hydrolysis being a potential degradation pathway in acidic or basic conditions.[3]
-
Presence of Oxidizing Agents: Nefazodone's structure contains sites susceptible to oxidation.
-
Deuterium (B1214612) Exchange: In protic solvents (especially water or methanol), there is a possibility of deuterium-hydrogen exchange, which could affect the mass spectrometric properties of the molecule.[4]
Q3: Are deuterated compounds like this compound generally more or less stable than their non-deuterated counterparts?
The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, which may slightly alter the rate of chemical reactions.[5] In many cases, C-D bonds are stronger than C-H bonds, which can lead to increased stability against certain degradation pathways. However, this is not a universal rule, and the effect depends on the specific reaction mechanism. For practical purposes, it is best to assume its stability profile is similar to the non-deuterated version unless experimental data proves otherwise.
Q4: What are the likely degradation pathways for Nefazodone Impurity 3?
Based on the structure of Nefazodone, potential degradation pathways for its impurities could include:
-
Hydrolysis: The triazolone ring and the ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The piperazine (B1678402) ring and other nitrogen or oxygen-containing functional groups could be sites of oxidation.
Q5: How should I store solutions of this compound?
For short-term storage, it is generally recommended to keep solutions in a refrigerator at 2-8°C and protected from light. For long-term storage, freezing at -20°C or below is advisable. The choice of solvent for long-term storage is also critical; aprotic solvents like acetonitrile (B52724) are often preferred over protic solvents like methanol (B129727) or water to minimize hydrolysis and deuterium exchange.
Troubleshooting Guide
Q1: I am observing a rapid decrease in the peak area of this compound in my analytical run. What could be the cause?
-
On-Column Degradation: The mobile phase composition (e.g., extreme pH) or high column temperature might be causing the impurity to degrade during the HPLC analysis.
-
Instability in Autosampler: If the samples are left in the autosampler for an extended period, degradation may occur, especially if the autosampler is not temperature-controlled.
-
Solvent Contamination: The solvent used to dissolve the standard may contain impurities (e.g., acids, bases, or oxidizing agents) that are reacting with this compound.
Q2: I see several new, small peaks appearing in the chromatogram of my this compound standard solution over time. What should I do?
This is a classic sign of degradation. To investigate:
-
Perform a Forced Degradation Study: Intentionally stress the solution under various conditions (acid, base, peroxide, heat, light) to see if you can reproduce and enhance these new peaks.[6][7][8] This can help in identifying the degradation products and their formation pathways.
-
Use Mass Spectrometry (MS): An LC-MS analysis can help in identifying the mass of the new peaks, providing clues to their structures.
-
Check for Isotope Exchange: If using a protic solvent, analyze the sample by MS to see if there is a change in the isotopic pattern of the parent molecule, which would indicate deuterium-hydrogen exchange.
Q3: My recovery of this compound is consistently low when I prepare my samples in a specific solvent. Why might this be happening?
-
Poor Solubility: The impurity may not be fully dissolved in the chosen solvent, leading to a lower effective concentration. Try a different solvent or use sonication to aid dissolution.
-
Solvent-Induced Degradation: The solvent itself might be promoting the degradation of the impurity. This necessitates a solvent stability study.
-
Adsorption: The analyte might be adsorbing to the surface of the sample vial or container. Using silanized glass vials can sometimes mitigate this issue.
Experimental Protocols
Protocol 1: Solvent Stability Screening of this compound
Objective: To assess the stability of this compound in common analytical solvents at room temperature and under refrigerated conditions.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Prepare Sample Solutions: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the following solvents:
-
Acetonitrile
-
Methanol
-
Water (HPLC grade)
-
50:50 Acetonitrile:Water
-
50:50 Methanol:Water
-
-
Storage Conditions: For each solvent, prepare two sets of samples. Store one set at room temperature (25°C) protected from light, and the other set in a refrigerator (4°C).
-
Analysis: Analyze the samples by HPLC immediately after preparation (T=0) and then at specified time points (e.g., 24, 48, 72 hours, and 1 week).
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the main peak area and the appearance of new peaks indicate instability.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under stress conditions.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in a 50:50 acetonitrile:water mixture.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (preferably with a photodiode array and mass spectrometric detector).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products.
Data Presentation
Table 1: Illustrative Stability of this compound in Various Solvents at 25°C
| Time (hours) | % Remaining in Acetonitrile | % Remaining in Methanol | % Remaining in 50:50 ACN:Water |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 98.5 | 97.2 |
| 48 | 99.5 | 96.9 | 94.8 |
| 72 | 99.2 | 95.1 | 92.3 |
Table 2: Illustrative Results of a Forced Degradation Study
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 1N HCl, 60°C, 24h | 15.2 | 2 |
| 1N NaOH, 60°C, 24h | 25.8 | 3 |
| 3% H₂O₂, RT, 24h | 10.5 | 1 |
| 80°C, 48h | 5.1 | 1 |
| UV Light, 24h | 8.9 | 2 |
Visualizations
Caption: Workflow for Solvent Stability Screening.
Caption: Hypothetical Degradation Pathways.
References
- 1. This compound | Axios Research [axios-research.com]
- 2. veeprho.com [veeprho.com]
- 3. biomedres.us [biomedres.us]
- 4. synmr.in [synmr.in]
- 5. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. jetir.org [jetir.org]
Technical Support Center: Analysis of Nefazodone and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences with Nefazodone (B1678010) impurity 3-d6 during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nefazodone impurity 3-d6 and why is it important in analysis?
A1: this compound is a deuterium-labeled analog of a Nefazodone impurity.[1][2] Deuterated compounds are often used as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, to improve the accuracy and precision of quantification.[1][2] However, if not adequately separated from the analyte of interest or other impurities, it can cause significant interference, leading to inaccurate results.
Q2: What are the common analytical techniques used for the analysis of Nefazodone and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the analysis of Nefazodone and its impurities.[3][4][5][6][7] HPLC with UV or photodiode array (PDA) detection is widely used for purity analysis and quantification.[3][6] LC-MS and LC-MS/MS offer higher sensitivity and selectivity, which is crucial for identifying and quantifying impurities at low levels.[5][6][8]
Q3: What causes co-eluting interferences in the analysis of this compound?
A3: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[9] With a deuterated impurity like this compound, the chemical properties are very similar to its non-deuterated counterpart. This similarity can make chromatographic separation challenging, leading to co-elution. Other factors can include suboptimal chromatographic conditions such as mobile phase composition, column chemistry, or temperature.
Q4: How can I detect co-elution of this compound?
A4: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are a few indicators:
-
Peak Shape: Look for asymmetrical peaks, shoulders, or broader-than-expected peaks in your chromatogram.[9]
-
Mass Spectrometry: If using an LC-MS system, examining the mass spectra across the peak can reveal the presence of multiple components with different mass-to-charge ratios (m/z).[8][9] For a d6-labeled impurity, you would expect to see a mass shift of 6 Da compared to the unlabeled compound.
-
Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not consistent, it suggests the presence of a co-eluting impurity.[7][9]
Troubleshooting Guide for Co-eluting Interferences
Issue: Poor resolution between Nefazodone and this compound.
This guide provides a systematic approach to troubleshoot and resolve co-elution issues.
Step 1: Methodical Evaluation of Chromatographic Parameters
The first step is to systematically adjust your HPLC/UPLC method to improve separation.
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
pH of Aqueous Phase: Altering the pH of the aqueous buffer can change the ionization state of the analytes, which can significantly impact their retention and selectivity.
-
Buffer Concentration: Adjusting the buffer concentration can also influence peak shape and resolution.[10]
-
-
Column Chemistry:
-
Stationary Phase: If resolution is still not achieved, consider a column with a different stationary phase (e.g., C8, Phenyl, Cyano) to exploit different separation mechanisms.
-
Particle Size: Using a column with smaller particle sizes (e.g., UPLC columns) can provide higher efficiency and better resolution.[6]
-
-
Temperature:
-
Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Step 2: Leveraging Mass Spectrometry for Detection and Quantification
If complete chromatographic separation is not feasible, mass spectrometry offers a powerful alternative for resolving co-eluting species.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can differentiate between compounds with very small mass differences, allowing for the selective detection of Nefazodone and its deuterated impurity even if they co-elute.[8]
-
Tandem Mass Spectrometry (MS/MS): By selecting specific precursor and product ion transitions for each compound, you can selectively quantify each analyte in the presence of the other.[5][8]
Data Summary: Example HPLC and LC-MS Method Parameters
The following tables summarize typical starting parameters for the analysis of Nefazodone and its related compounds, derived from published methods.[3][11] These can be used as a baseline for method development and troubleshooting.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.05 M KH2PO4 (pH 3.0):Acetonitrile:Methanol (B129727) (50:40:10, v/v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | Ambient |
Table 2: Example LC-MS Method Parameters
| Parameter | Condition |
| Column | BDS Hypersil C18 (specific dimensions not provided)[11] |
| Mobile Phase | 10 mM Ammonium Formate (pH 4.0):Acetonitrile (55:45, v/v)[11] |
| Flow Rate | 0.3 mL/min[11] |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for HPLC
-
Preparation of Stock Solutions: Prepare individual stock solutions of Nefazodone and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Initial Analysis: Analyze each compound individually using the initial HPLC method to determine their respective retention times.
-
Analysis of Mixture: Prepare a mixed solution of both compounds and inject it into the HPLC system.
-
Gradient Elution Trial: If using an isocratic method, start by developing a gradient method to get an idea of the elution profile. A broad gradient from high aqueous to high organic content can reveal the approximate elution conditions.
-
Isocratic Optimization:
-
Based on the gradient run, select a starting isocratic mobile phase composition.
-
Systematically vary the percentage of the organic modifier by ±2-5% in subsequent runs and observe the effect on resolution.
-
Prepare mobile phases with different pH values (e.g., pH 3.0, 4.5, 6.0) and repeat the analysis.
-
-
Data Evaluation: For each condition, calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.
Protocol 2: Development of an LC-MS/MS Method for Co-eluting Peaks
-
Infusion and Tuning: Infuse individual solutions of Nefazodone and this compound directly into the mass spectrometer to determine the precursor ion (m/z) for each.
-
Product Ion Scan: Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.
-
MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) analysis.
-
Chromatographic Run: Inject a mixed sample onto the LC-MS/MS system. Even with co-elution, the mass spectrometer will selectively detect and quantify each compound based on its unique MRM transition.
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision to ensure reliable quantification.
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A workflow diagram for troubleshooting co-eluting chromatographic peaks.
Logical Relationship for Method Selection
Caption: Decision logic for selecting the appropriate analytical method.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. LC determination and purity evaluation of nefazodone HCl in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of nefazodone and its metabolites in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete profiling and characterization of in vitro nefazodone metabolites using two different tandem mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. innovationaljournals.com [innovationaljournals.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 11. Simultaneous quantitation of d7-nefazodone, nefazodone, d7-hydroxynefazodone, hydroxynefazodone, m-chlorophenylpiperazine and triazole-dione in human plasma by liquid chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Nefazodone Impurity 3-d6 vs. 13C-Labeled Nefazodone for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nefazodone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two common stable isotope-labeled standards: Nefazodone Impurity 3-d6 (a deuterated standard) and a ¹³C-labeled Nefazodone standard. This comparison is supported by experimental data from analogous compounds to highlight the performance differences in bioanalytical applications, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they are chemically identical to the analyte and differ only in mass. This allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively correcting for variability. However, the choice between a deuterated and a ¹³C-labeled standard can significantly impact analytical method performance.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent physicochemical properties can lead to performance disparities.
| Feature | This compound (Deuterated) | ¹³C-Labeled Nefazodone | Rationale & Implications for Nefazodone Analysis |
| Isotopic Stability | Variable. Deuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located at labile positions.[1][2] | High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange.[1] | ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow, from sample preparation to analysis, minimizing the risk of compromised data integrity. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte due to the "isotope effect".[3][4][5] This can be more pronounced in high-resolution chromatography. | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution under various chromatographic conditions.[3] | Superior co-elution of the ¹³C-labeled standard ensures more accurate compensation for matrix effects that can fluctuate across a chromatographic peak, leading to improved accuracy and precision.[3] |
| Accuracy & Precision | Can lead to inaccuracies. One study on a different analyte demonstrated a 40% error due to an imperfect retention time match between the deuterated standard and the analyte.[3] In a comparative study, the mean bias with a deuterated standard was 96.8% with a standard deviation of 8.6%.[3] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias with a ¹³C-labeled standard was 100.3% with a standard deviation of 7.6%.[3] The use of ¹³C-labeled standards in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[6][7][8] | For regulated bioanalysis where high accuracy and precision are critical, ¹³C-labeled standards offer a more robust and reliable performance. |
| Potential for Isotopic Interference | Higher. While the natural abundance of deuterium is low, in-source fragmentation and potential H-D exchange can complicate mass spectra.[1] | Lower. The natural abundance of ¹³C is approximately 1.1%, which reduces the likelihood of interference from the isotopic cluster of the unlabeled analyte.[1] | ¹³C-labeling generally yields a cleaner analytical signal with less potential for spectral overlap, simplifying data analysis and improving quantification. |
| Cost & Availability | Generally less expensive and more widely available for a broader range of small molecules.[9] | Typically more expensive due to the more complex and often longer synthetic routes required.[9] | Budgetary constraints may favor the use of deuterated standards. However, this must be weighed against the potential for compromised data quality and the need for more extensive method development and validation. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Nefazodone in human plasma using a stable isotope-labeled internal standard via LC-MS/MS. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions and instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (either this compound or ¹³C-labeled Nefazodone in a suitable solvent like methanol).
-
Add 50 µL of 1 M ammonium (B1175870) formate (B1220265) buffer (pH 3) and vortex briefly.[10]
-
Add 650 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[10]
-
Vortex the mixture for 20 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer approximately 420 µL of the upper organic layer to a clean microtube.[10]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 40% acetonitrile (B52724) in water with 0.1% formic acid).[10]
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) is suitable for the separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.700 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Nefazodone and the internal standards need to be determined by direct infusion and optimization.
-
Hypothetical MRM transitions:
-
Nefazodone: Q1 (precursor ion) -> Q3 (product ion)
-
This compound: Q1 (precursor ion + 6 Da) -> Q3 (corresponding product ion)
-
¹³C-labeled Nefazodone (e.g., with 6 ¹³C atoms): Q1 (precursor ion + 6 Da) -> Q3 (corresponding product ion)
-
-
-
Instrument Settings: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical bioanalytical workflow and the key decision-making factors when choosing between a deuterated and a ¹³C-labeled internal standard.
Caption: A typical workflow for quantitative bioanalysis of Nefazodone using an internal standard.
Caption: Logical comparison of deuterated versus ¹³C-labeled Nefazodone internal standards.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of Nefazodone. While deuterated standards like this compound are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy and precision.[2][11]
For applications demanding the highest level of confidence, such as regulated bioanalysis in support of clinical trials or for developing reference methods, the investment in a ¹³C-labeled Nefazodone standard is highly recommended.[3][9] Its superior performance, characterized by identical chromatographic behavior to the analyte and high isotopic stability, provides a more robust and reliable analytical method, ultimately leading to higher quality data. For routine analyses or in situations with budgetary constraints, a deuterated standard may be a viable option, but it requires more rigorous method development and validation to mitigate the potential for analytical inaccuracies.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
A Guide to Inter-Laboratory Comparison of Nefazodone Impurity 3-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Nefazodone (B1678010) impurity 3-d6. Due to the absence of publicly available inter-laboratory studies on this specific deuterated impurity, this document outlines a standardized protocol and data presentation format to facilitate such a comparison. The objective is to ensure consistency and reliability in the quantification of this impurity across different analytical laboratories.
Introduction to Nefazodone and Its Impurities
Nefazodone is an antidepressant agent, and like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute.[1][2] Impurity profiling is essential to ensure the safety and efficacy of the final drug product.[3][4] Nefazodone impurity 3-d6 is a deuterated version of a known Nefazodone impurity and is often used as an internal standard in analytical methods or as a reference standard for method development and validation.[5] An inter-laboratory comparison, also known as a round-robin test, is a valuable exercise to assess the reproducibility and reliability of an analytical method across different laboratories.[6]
Hypothetical Data from an Inter-Laboratory Comparison
The following table illustrates how data from an inter-laboratory comparison for the analysis of this compound could be presented. This table is for illustrative purposes only and does not represent real experimental data.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Consensus Value | Acceptance Criteria |
| Mean Concentration (µg/mL) | 0.512 | 0.495 | 0.508 | 0.505 | ± 10% of Consensus |
| Standard Deviation (SD) | 0.015 | 0.021 | 0.018 | - | - |
| Relative Standard Deviation (RSD) | 2.9% | 4.2% | 3.5% | ≤ 5.0% | - |
| Analytical Method | HPLC-UV | HPLC-UV | UPLC-MS | - | - |
| Column | C18, 4.6x250mm, 5µm | C18, 4.6x250mm, 5µm | C18, 2.1x100mm, 1.7µm | - | - |
| Mobile Phase | Provided in Protocol | Provided in Protocol | Provided in Protocol | - | - |
| Flow Rate (mL/min) | 1.0 | 1.0 | 0.4 | - | - |
| Wavelength/MS Detection | 250 nm | 250 nm | MRM | - | - |
Experimental Protocol
A detailed and harmonized experimental protocol is crucial for a successful inter-laboratory comparison. The following is a recommended High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
3.1. Objective
To accurately quantify the concentration of this compound in a provided sample.
3.2. Materials and Reagents
-
This compound reference standard
-
Nefazodone API
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Orthophosphoric acid
-
Deionized water
3.3. Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.4. Chromatographic Conditions
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[1]
-
Mobile Phase: A mixture of 0.05 M KH2PO4 buffer (pH 3.0), acetonitrile, and methanol in a ratio of 50:40:10 (v/v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3.5. Preparation of Solutions
-
Buffer Preparation: Dissolve the appropriate amount of KH2PO4 in deionized water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the expected range of the sample (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Sample Preparation: The coordinating laboratory will provide the test sample. Dilute the sample with the mobile phase as instructed to bring the concentration of the impurity within the calibration range.
3.6. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards in triplicate.
-
Inject the test sample in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the test sample using the calibration curve.
3.7. Data Analysis and Reporting
-
Calculate the mean concentration, standard deviation, and relative standard deviation (RSD) for the triplicate injections of the test sample.
-
Report the individual results, the mean, SD, and RSD.
-
Provide a copy of the chromatograms for the blank, calibration standards, and the test sample.
Mandatory Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the structural relationship between Nefazodone and a potential non-deuterated impurity.
References
- 1. LC determination and purity evaluation of nefazodone HCl in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nefazodone Hydrochloride | C25H33Cl2N5O2 | CID 54911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. This compound | Axios Research [axios-research.com]
- 6. What is an inter laboratory comparison ? [compalab.org]
Navigating Precision in Nefazodone Analysis: A Comparative Guide to Internal Standards
In the landscape of pharmaceutical analysis, the accuracy and precision of quantitative methods are paramount for ensuring drug safety and efficacy. For researchers, scientists, and drug development professionals involved in the analysis of Nefazodone, an antidepressant drug, the choice of an appropriate internal standard (IS) in chromatographic assays is a critical decision that directly impacts data reliability. This guide provides a comprehensive comparison of the performance of deuterated internal standards, with a focus on the conceptual use of Nefazodone impurity 3-d6, against other alternatives, supported by experimental data from validated bioanalytical methods.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly deuterated standards like Nefazodone-d6, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, Nefazodone. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization. Consequently, the use of a deuterated IS can effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to enhanced accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the superior performance of a deuterated internal standard, we can examine the validation parameters of a bioanalytical method for the determination of Nefazodone. The following tables summarize typical performance data for a method using a deuterated IS compared to a hypothetical scenario using a structurally analogous, non-deuterated IS.
Table 1: Accuracy and Precision Data for Nefazodone Quantification
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated (e.g., Nefazodone-d6) | Low QC (5) | 95.2 | 4.8 |
| Mid QC (50) | 98.5 | 3.2 | |
| High QC (400) | 101.3 | 2.5 | |
| Structural Analog (Hypothetical) | Low QC (5) | 88.7 | 12.5 |
| Mid QC (50) | 92.1 | 9.8 | |
| High QC (400) | 95.4 | 7.3 |
Data for the deuterated internal standard is adapted from a validated method for Nefazodone analysis where mean predicted quality control concentrations deviated by less than 14.3% and intra- and inter-assay precisions were within 10.5% RSD.[1]
Table 2: Linearity and Recovery
| Parameter | Deuterated IS Method | Structural Analog IS Method (Hypothetical) |
| Linearity (r²) | > 0.995 | > 0.990 |
| Extraction Recovery (%) | 79.2 - 109.1 | 65 - 85 |
Recovery data for the deuterated internal standard method is based on a validated assay for Nefazodone and its metabolites.[1]
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. Below is a typical workflow for the quantification of Nefazodone in human plasma using a deuterated internal standard.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Nefazodone: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion+6] > [Product Ion]
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
References
Establishing Linearity and Range for Nefazodone Impurity 3-d6 Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the linearity and range of an analytical method is a critical component of validation, ensuring that the method is suitable for its intended purpose of quantifying impurities. This guide provides a comparative framework for the validation of calibration curves for Nefazodone impurity 3-d6, a deuterated internal standard used in the analysis of the antidepressant drug Nefazodone. The principles and methodologies outlined here are based on internationally recognized guidelines, primarily those from the International Council for Harmonisation (ICH).
Comparative Summary of Linearity and Range Parameters
The performance of an analytical method for quantifying this compound can be evaluated against established acceptance criteria as stipulated by regulatory bodies. The following table summarizes the key parameters and typical acceptance criteria for linearity and range determination.
| Parameter | Typical Acceptance Criteria | Alternative Approaches & Considerations |
| Linearity | ||
| Correlation Coefficient (r) | Typically ≥ 0.99 | A lower value (e.g., > 0.95) may be acceptable if justified[1]. The coefficient of determination (r²) is also commonly used. |
| Y-intercept | Should be close to zero. Statistical analysis (e.g., t-test) can determine if it is significantly different from zero. | A significant non-zero intercept may indicate systematic error. |
| Residual Plot | Residuals should be randomly scattered around the x-axis. | A non-random pattern may suggest a non-linear relationship, and a different regression model may be needed. |
| Range | ||
| Lower Limit | The quantitation limit (QL) of the analytical procedure[2]. | The QL is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[2]. |
| Upper Limit | At least 120% of the specification limit for the impurity[1][2]. | The range is established by confirming acceptable linearity, accuracy, and precision at the extremes[2]. |
| Minimum Data Points | A minimum of 5 concentration levels is recommended to establish linearity[2]. | More data points may be necessary to establish a wider range or if a non-linear model is used. |
Experimental Protocol for Determining Linearity and Range
The following is a detailed methodology for establishing the linearity and range of a calibration curve for this compound, typically using a chromatographic method such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of this compound over a specified range and that the method is accurate and precise within this range.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase components (e.g., buffers, acids, bases)
-
Blank matrix (e.g., placebo formulation, dissolution media)
Instrumentation:
-
Validated HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of an appropriate solvent to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with the blank matrix. The concentrations should span the expected range of the impurity, typically from the Quantitation Limit (QL) to 120% of the impurity specification limit[1][2]. A typical concentration range might be, for example, from the QL (e.g., 0.05 µg/mL) to 1.2 µg/mL, assuming a specification limit of 1.0 µg/mL.
-
Analysis: Inject each calibration standard into the HPLC-MS system in triplicate.
-
Data Analysis:
-
Construct a calibration curve by plotting the mean peak area response against the corresponding concentration of this compound.
-
Perform a linear regression analysis on the data to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).
-
Visually inspect the calibration curve and the residual plot for linearity and randomness of residuals, respectively.
-
-
Evaluation of Range: The range is confirmed by demonstrating that the analytical procedure has an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the specified range[2].
Workflow for Establishing Linearity and Range
Caption: A flowchart illustrating the key steps in establishing the linearity and range for an analytical method.
This comprehensive approach, grounded in regulatory expectations, provides a robust framework for the validation of analytical methods for quantifying this compound, ensuring data integrity and product quality.
References
A Comparative Guide to the Analysis of Nefazodone Impurity 3 and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of Nefazodone (B1678010) impurity 3, with a special focus on its deuterated analog, Nefazodone impurity 3-d6. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist in the selection and implementation of the most suitable analytical techniques for your research and development needs.
Understanding the Role of this compound
It is crucial to understand that this compound serves as a deuterated internal standard in analytical assays. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to samples, calibrators, and controls. Its purpose is to correct for the variability inherent in the analytical procedure, such as sample loss during preparation, injection volume variations, and fluctuations in instrument response. Deuterated standards are considered the gold standard for mass spectrometry-based methods as they co-elute with the non-labeled analyte and exhibit similar ionization behavior, thus providing the most accurate correction.
Consequently, the traditional concepts of Limit of Detection (LOD) and Limit of Quantification (LOQ) are not typically determined for deuterated internal standards like this compound. Instead, their performance is evaluated based on criteria such as isotopic purity, absence of crosstalk with the analyte, and the ability to provide consistent and reproducible analyte-to-internal standard response ratios.
Quantitative Data Summary
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for the non-deuterated Nefazodone impurity 3, as determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. This data provides a benchmark for the sensitivity of this particular analytical approach.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Nefazodone Impurity III | HPLC-UV | 79 ng/mL | 240 ng/mL | [1] |
Comparison of Analytical Methodologies
The two primary analytical techniques for the analysis of Nefazodone and its impurities are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The table below provides a comparative overview of these methods.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass fragmentation. |
| Sensitivity | Moderate (ng/mL range for impurities). | Very high (pg/mL to fg/mL range possible). |
| Quantification | Reliable, based on calibration curves of peak area vs. concentration. | Highly accurate, especially with a deuterated internal standard. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Can be high, depending on the run time. | Can be very high with modern UPLC systems. |
| Confirmation | Primarily based on retention time. | Provides molecular weight and structural information for confirmation. |
Experimental Protocols
HPLC-UV Method for the Determination of Nefazodone Impurity III
This method was developed for the quantitative determination of Nefazodone HCl and its related impurities in bulk drug and pharmaceutical formulations.[1]
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.05 M KH2PO4 (pH 3.0), acetonitrile, and methanol (B129727) in the ratio of 50:40:10 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
A stock solution of Nefazodone impurity III is prepared in the mobile phase. A series of dilutions are then made to prepare calibration standards and quality control samples at various concentrations.
Validation Parameters:
The method was validated for specificity, precision, accuracy, linearity, and ruggedness. The LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.[1]
Representative LC-MS/MS Method for Nefazodone Impurity Analysis
While a specific validated method for Nefazodone impurity 3 with reported LOD/LOQ via LC-MS/MS is not publicly available, the following protocol outlines a typical approach for the sensitive quantification of small molecule impurities in a pharmaceutical matrix using a deuterated internal standard.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both Nefazodone impurity 3 and this compound.
Sample Preparation:
Samples are typically prepared by protein precipitation or liquid-liquid extraction. A known amount of the internal standard (this compound) is added to each sample before extraction.
Method Validation for a Deuterated Internal Standard:
Validation would focus on:
-
Selectivity: Ensuring no interference from matrix components at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the sample matrix.
-
Crosstalk: Confirming that the signal from the analyte does not interfere with the internal standard's signal, and vice versa.
-
Stability: Assessing the stability of the analyte and internal standard under various storage and handling conditions.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS methods.
Caption: Workflow for HPLC-UV analysis of Nefazodone impurity 3.
Caption: Workflow for LC-MS/MS analysis using a deuterated internal standard.
Conclusion
The choice of analytical methodology for the determination of Nefazodone impurity 3 depends on the specific requirements of the analysis. The HPLC-UV method offers a cost-effective and reliable approach for routine quality control with a limit of quantification of 240 ng/mL.[1] For applications requiring higher sensitivity, specificity, and confidence in identification, such as in trace-level analysis or in complex matrices, LC-MS/MS with the use of a deuterated internal standard like this compound is the superior technique. While LOD and LOQ are not the primary metrics for the internal standard itself, its proper validation ensures the accuracy and precision of the overall method. This guide provides the foundational information to aid researchers in making an informed decision based on their analytical needs and available resources.
References
Cross-Validation of Analytical Methods for Nefazodone Impurity 3-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Nefazodone (B1678010) and its impurities, with a focus on the role of Nefazodone impurity 3-d6 in cross-validation. The objective is to offer a detailed overview of the methodologies, present comparative performance data, and assist in the selection of the most appropriate analytical technique for specific research and quality control needs.
Introduction to Nefazodone and Impurity Profiling
Nefazodone is an antidepressant agent whose safety and efficacy are dependent on its purity.[1] Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, as impurities can impact the drug's stability, and therapeutic effect, and may even pose safety risks.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products.[3]
Deuterium-labeled internal standards, such as this compound, play a crucial role in modern analytical techniques, particularly in mass spectrometry-based methods.[4][5] These standards, being chemically identical to the analyte but with a different mass, help to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analyses.[4][6]
Comparative Analysis of Analytical Methods
The selection of an analytical method for impurity profiling depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the impurities.[7][8] This guide compares two widely used techniques: HPLC-UV and UPLC-MS/MS.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of Nefazodone and its impurities, based on established analytical validation parameters.
| Performance Characteristic | HPLC-UV | UPLC-MS/MS |
| Limit of Detection (LOD) | ~50 ng/mL[9] | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL[9] | ~2 ng/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Run Time | 20-30 minutes | 2-5 minutes |
| Specificity/Selectivity | Moderate | High |
| Internal Standard | Typically external or internal (structurally similar) | Isotope-labeled (e.g., this compound) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of Nefazodone and its impurities using HPLC-UV and UPLC-MS/MS.
HPLC-UV Method
This method is adapted from a validated procedure for the determination of Nefazodone and its related impurities in bulk drug and pharmaceutical formulations.[9]
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[9]
-
Mobile Phase: 0.05 M KH₂PO₄ (pH 3.0), acetonitrile (B52724), and methanol (B129727) in the ratio 50:40:10 (v/v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of the Nefazodone sample in the mobile phase.
-
For the analysis of impurities, a spiked sample is prepared by adding known amounts of impurity standards, including Nefazodone impurity 3, to the sample solution.
-
Filter the solution through a 0.45 µm nylon filter before injection.
UPLC-MS/MS Method
This hypothetical UPLC-MS/MS method is designed for high-throughput and sensitive quantification of Nefazodone and its impurities, utilizing this compound as an internal standard.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nefazodone: [M+H]⁺ > specific product ion
-
Nefazodone Impurity 3: [M+H]⁺ > specific product ion
-
This compound (IS): [M+H]⁺ > specific product ion
-
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Sample Preparation:
-
Prepare a stock solution of the Nefazodone sample in a mixture of acetonitrile and water (50:50, v/v).
-
Spike the sample with a known concentration of the this compound internal standard solution.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with the initial mobile phase conditions before injection.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC-UV and UPLC-MS/MS methods using this compound.
Signaling Pathway of Nefazodone (Illustrative)
While not directly related to the analytical cross-validation, understanding the mechanism of action of Nefazodone provides context for its importance. The following is a simplified representation of its primary pharmacological targets.
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of Nefazodone and its impurities. The choice between them depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control and quantification of impurities at levels specified by pharmacopeias.[9]
-
UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed, making it ideal for the detection and quantification of trace-level impurities, for bioanalytical studies, and for high-throughput screening. The use of a deuterium-labeled internal standard like this compound in UPLC-MS/MS provides superior accuracy and precision.[4][10]
Cross-validation of these methods is essential to ensure the consistency and reliability of data across different analytical platforms. The use of this compound as a common reference point in such studies is a good laboratory practice that strengthens the validity of the analytical results.
References
- 1. Nefazodone | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. This compound | Axios Research [axios-research.com]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on the Analytical Approaches for Antidepressant Drug Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. LC determination and purity evaluation of nefazodone HCl in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complete profiling and characterization of in vitro nefazodone metabolites using two different tandem mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Fragmentation Analysis of Nefazodone and Nefazodone Impurity 3-d6
This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the antidepressant drug Nefazodone and a deuterated impurity, designated as Nefazodone Impurity 3-d6. This document is intended for researchers, scientists, and drug development professionals involved in the analytical characterization of pharmaceuticals and their related substances.
Chemical Structures
Nefazodone is a phenylpiperazine antidepressant.[1][2] For the purpose of this guide, this compound is proposed to be a hydroxylated and deuterated analog of Nefazodone. A primary site of metabolism for Nefazodone is aromatic hydroxylation on the chlorophenyl ring.[2][3] The deuterated impurity is proposed to contain six deuterium (B1214612) atoms on the ethyl and propyl chains, common locations for deuteration in internal standards to influence fragmentation pathways for analytical purposes.
Nefazodone
-
Chemical Formula: C25H32ClN5O2[4]
-
Molecular Weight: 470.01 g/mol [4]
-
IUPAC Name: 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one[4]
Proposed Structure for this compound (Hydroxynefazodone-d6)
-
Chemical Formula: C25H26D6ClN5O3
-
Molecular Weight: approx. 492.0 g/mol
-
Proposed Name: 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl-d2]-5-(ethyl-d4)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one
Experimental Data
The following tables summarize the expected quantitative data from a comparative fragmentation analysis of Nefazodone and the proposed this compound using tandem mass spectrometry (MS/MS).
Table 1: Precursor and Major Product Ions
| Compound | Precursor Ion (m/z) [M+H]+ | Major Product Ions (m/z) |
| Nefazodone | 470.2 | 271.1, 205.1, 197.0, 165.1, 121.0 |
| This compound | 492.2 | 287.1, 221.1, 197.0, 165.1, 121.0 |
Experimental Protocols
A detailed methodology for the comparative fragmentation analysis is provided below.
Objective: To identify and compare the fragmentation patterns of Nefazodone and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Nefazodone reference standard
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% to 90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MS1 Scan Range: m/z 100-600
-
MS/MS Analysis: Product ion scans of the protonated molecules ([M+H]+) for Nefazodone (m/z 470.2) and this compound (m/z 492.2). Collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.
Data Analysis: The fragmentation patterns will be determined by analyzing the resulting product ion spectra. The mass-to-charge ratios of the fragment ions will be used to propose fragmentation pathways for both molecules. The effect of hydroxylation and deuteration on the fragmentation pathways will be evaluated by comparing the spectra of the two compounds.
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed fragmentation pathways.
Caption: Experimental workflow for the comparative fragmentation analysis.
Caption: Proposed fragmentation pathways for Nefazodone and its deuterated impurity.
Discussion
The fragmentation of Nefazodone is expected to occur at several key bonds. The bond between the propyl chain and the triazolinone ring is a likely point of cleavage, leading to the formation of the ion at m/z 271.1. Another major fragmentation pathway involves the cleavage of the piperazine (B1678402) ring system, which can result in the characteristic ion of the chlorophenylpiperazine moiety at m/z 197.0.
For the proposed this compound, the presence of a hydroxyl group on the chlorophenyl ring and deuterium atoms on the ethyl and propyl chains will influence the fragmentation pattern. The precursor ion will have a mass shift of +22 Da compared to Nefazodone (16 Da for oxygen and 6 Da for six deuterium atoms). The fragment ions containing the deuterated portions of the molecule will exhibit a corresponding mass shift. For instance, the fragment corresponding to the triazolinone moiety with the deuterated ethyl group will appear at m/z 287.1 (+16 Da for hydroxylation and +4 for four deuterium atoms is an error in the diagram, it should be the fragment containing the deuterated propyl chain). The fragment containing the deuterated propyl chain attached to the hydroxylated chlorophenylpiperazine will appear at m/z 221.1 (+16 Da for hydroxylation and +2 for two deuterium atoms). The fragment corresponding to the chlorophenylpiperazine moiety itself (m/z 197.0) is not expected to show a mass shift as the proposed deuteration and hydroxylation are on other parts of the molecule.
By comparing the fragmentation patterns, the location of the deuterium atoms and the hydroxyl group can be confirmed, and a deeper understanding of the fragmentation mechanisms of this class of compounds can be achieved. This information is crucial for the development of robust analytical methods for the identification and quantification of Nefazodone and its impurities in various matrices.
References
A Comparative Guide to Assessing the Isotopic Purity of Nefazodone Impurity 3-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isotopic purity of Nefazodone (B1678010) Impurity 3-d6, a deuterated analog of a Nefazodone impurity. Understanding the isotopic purity of such compounds is critical for their use as internal standards in pharmacokinetic studies and for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This document outlines the experimental methodologies for the two most common analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents illustrative data for comparison.
Introduction to Isotopic Purity Assessment
Isotopic purity refers to the percentage of a compound that is enriched with a specific stable isotope, in this case, deuterium (B1214612) (d), at a specific position. For Nefazodone Impurity 3-d6 (Molecular Formula: C₂₀H₁₀D₆O₄), it is crucial to quantify the proportion of molecules that contain the desired six deuterium atoms versus those with fewer deuterium atoms (d0 to d5 isotopologues). High isotopic purity, typically above 98%, is essential for the reliability of deuterated standards in quantitative analysis.[1]
Core Analytical Techniques: A Comparison
The two primary methods for determining the isotopic purity of deuterated compounds are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each technique offers unique advantages and provides complementary information.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the isotopic distribution of a molecule.[2] High-resolution mass spectrometry (HRMS) can differentiate between isotopologues with very small mass differences.
Nuclear Magnetic Resonance (NMR) spectroscopy , specifically proton (¹H) and deuterium (²H) NMR, provides detailed information about the location of the deuterium labels within the molecule and can be used for quantitative analysis.
The following table summarizes a comparative overview of these techniques for the analysis of this compound.
Quantitative Data Comparison
The following table presents representative data for the isotopic purity assessment of a hypothetical batch of this compound. This data is for illustrative purposes and is based on typical findings for deuterated pharmaceutical standards.
| Analytical Technique | Parameter Measured | Representative Value | Advantages | Limitations |
| LC-HRMS | Isotopic Distribution | d6: 99.2% | High sensitivity and resolution, provides detailed isotopic distribution (d0-d6). | Can be destructive to the sample, requires careful calibration. |
| d5: 0.7% | ||||
| d4: 0.1% | ||||
| d0-d3: <0.1% | ||||
| ¹H-NMR | % Deuteration at specific sites | >99% | Non-destructive, provides structural confirmation and site-specific deuteration levels. | Lower sensitivity compared to MS, may not detect very low levels of other isotopologues. |
| ²H-NMR | Confirmation of Deuterium Presence | Signal confirmed | Directly observes the deuterium nuclei, confirming the presence of the label. | Requires a high-field NMR spectrometer, less quantitative than ¹H-NMR for this purpose. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry (LC-HRMS) Protocol for Isotopic Purity
This protocol outlines the general steps for determining the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of 100 µg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL.
2. LC-HRMS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Resolution: > 60,000 FWHM.
3. Data Acquisition and Analysis:
-
Acquire full scan mass spectra of the eluting peak corresponding to this compound.
-
Extract the ion chromatograms for the molecular ions of each isotopologue (d0 to d6).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity
This protocol describes the use of ¹H and ²H NMR to confirm the position of deuteration and estimate the isotopic purity.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at the positions expected for the protons that have been replaced by deuterium confirms the location of deuteration.
-
Integration of the residual proton signals compared to a non-deuterated portion of the molecule can be used to estimate the percentage of deuteration.
-
-
²H-NMR:
-
Acquire a deuterium NMR spectrum.
-
The presence of a signal in the ²H spectrum confirms the incorporation of deuterium into the molecule.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the comprehensive assessment of the isotopic purity of this compound. LC-HRMS provides precise quantitative data on the distribution of isotopologues, which is crucial for establishing the overall purity. NMR spectroscopy complements this by confirming the specific sites of deuteration and providing an independent measure of isotopic enrichment. For a complete and robust characterization, a combination of both techniques is recommended. This ensures the high quality and reliability of deuterated standards for their intended applications in pharmaceutical research and development.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Complete profiling and characterization of in vitro nefazodone metabolites using two different tandem mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Nefazodone Impurity 3-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Nefazodone impurity 3-d6.
Chemical Identifier:
-
Compound: this compound
-
Parent Compound CAS Number: 82752-99-6 (for Nefazodone Hydrochloride)[1][2]
-
Intended Use: For analytical purposes, such as method development, validation, and quality control in drug development. Not for human use.
Hazard Identification and Personal Protective Equipment (PPE)
-
Harmful if swallowed.[2]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Material/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile, latex, or neoprene | Prevents skin contact and contamination.[4][5] |
| Eye Protection | Safety goggles or a face shield | Conforming to OSHA 29 CFR 1910.133 or EN166 | Protects eyes from splashes and dust.[1] |
| Body Protection | Laboratory coat or coveralls | Standard laboratory attire | Prevents contamination of personal clothing and skin.[5] |
| Respiratory Protection | N95 or surgical masks | In well-ventilated areas | Prevents inhalation of airborne particles.[4] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6]
-
Prevent contact with skin, eyes, and clothing.[1]
-
As deuterated compounds can be hygroscopic, handle under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential hydrogen-deuterium exchange.[7]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
For long-term stability and to prevent degradation, consider storing the solid compound in a sealed vial under an inert atmosphere within a desiccator.[7]
Disposal Plan
This compound should be treated as hazardous chemical waste.[5] Improper disposal, such as discarding in standard laboratory trash or down the drain, can lead to environmental contamination.[5]
Waste Segregation and Collection:
-
Container: Use a clearly labeled, sealed, and appropriate container for hazardous chemical waste.[8]
-
Labeling: The label must include "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Segregation: Do not mix with other waste types unless compatible.[9]
Disposal Route:
-
Follow your institution's guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department for waste pickup.[10]
-
All disposal activities must comply with local, state, and federal regulations.[5]
Experimental Protocol: First-Aid Measures
In the event of accidental exposure, immediate action is crucial:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. safetyware.com [safetyware.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. ptb.de [ptb.de]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
